Product packaging for Einecs 285-128-7(Cat. No.:CAS No. 85030-04-2)

Einecs 285-128-7

Cat. No.: B15178351
CAS No.: 85030-04-2
M. Wt: 472.6 g/mol
InChI Key: FGQABOZGVBGOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 285-128-7 is a useful research compound. Its molecular formula is C20H44N2O10 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H44N2O10 B15178351 Einecs 285-128-7 CAS No. 85030-04-2

Properties

CAS No.

85030-04-2

Molecular Formula

C20H44N2O10

Molecular Weight

472.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;octanedioic acid

InChI

InChI=1S/C8H14O4.2C6H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12;2*8-4-1-7(2-5-9)3-6-10/h1-6H2,(H,9,10)(H,11,12);2*8-10H,1-6H2

InChI Key

FGQABOZGVBGOLT-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to EINECS 285-128-7: Cocamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 285-128-7, a complex mixture of amidoamines and betaines commonly referred to as Cocamidopropyl Betaine (CAPB). Due to its amphoteric surfactant properties, it is a widely utilized ingredient in the cosmetic and personal care industries.[1][2][3][4][5]

Chemical Identity and Structure

EINECS 285-128-7 corresponds to the chemical name: 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-C8-18-acyl derivs., inner salts . This nomenclature describes a mixture of related compounds where the acyl group is derived from fatty acids with carbon chain lengths ranging from 8 to 18. These fatty acids are typically sourced from coconut oil.[6]

The representative structure of Cocamidopropyl Betaine features a fatty acid amide linked to a propyl dimethylamino group, which is further quaternized with a carboxymethyl group. This zwitterionic nature, possessing both a cationic quaternary ammonium group and an anionic carboxylate group, is key to its function as a surfactant.[2][7][8]

A common representative molecule in this mixture is derived from lauric acid (a C12 fatty acid), which is abundant in coconut oil.[6]

Cocamidopropyl Betaine Structure cluster_acyl C8-18 Acyl Group (from Coconut Oil) cluster_core Amphoteric Head Group R CH₃(CH₂)ₙ C=O C=O R->C=O NH NH C=O->NH propyl (CH₂)₃ NH->propyl N+ N⁺ propyl->N+ CH3_1 CH₃ N+->CH3_1 CH3_2 CH₃ N+->CH3_2 CH2 CH₂ N+->CH2 COO- COO⁻ CH2->COO- caption Figure 1: Generalized chemical structure of Cocamidopropyl Betaine (n = 6-16).

Figure 1: Generalized chemical structure of Cocamidopropyl Betaine (n = 6-16).

Physicochemical Properties

Cocamidopropyl Betaine is typically supplied as a pale yellow aqueous solution.[2][6] Its properties make it a versatile ingredient in various formulations.

PropertyValueReference
AppearanceClear to slight yellow liquid[6]
Density~1.05 g/cm³[6]
Boiling Point> 100 °C (212 °F; 373 K)[6]
Melting Point< -10 °C (14 °F; 263 K)[6]
SolubilitySoluble in water[2]
pH (1% aqueous solution)4.5 - 5.5 (typical for shampoos)[4]

Experimental Protocols

Synthesis of Cocamidopropyl Betaine

The industrial synthesis of Cocamidopropyl Betaine is generally a two-step process.[9][10]

Step 1: Amidation

  • Reactants: Fatty acids from coconut oil (or their methyl esters) and dimethylaminopropylamine (DMAPA).[11][12]

  • Procedure:

    • The fatty acids and DMAPA are charged into a reactor.

    • The mixture is heated to approximately 175°C.[12]

    • Water is continuously removed to drive the reaction towards the formation of the fatty amidoamine intermediate.[12]

    • The reaction is monitored until the free fatty acid content is below 1%.[12]

    • Excess DMAPA is removed, often by steam stripping under vacuum.[12]

Step 2: Quaternization (Betainization)

  • Reactants: The fatty amidoamine intermediate and sodium monochloroacetate (SMCA).[12]

  • Procedure:

    • The fatty amidoamine is dissolved in water.

    • Sodium monochloroacetate is added to the solution over a period of 30 minutes.[12]

    • The reaction mixture is heated to 80-85°C and stirred for several hours.[12]

    • The pH is maintained between 7.5 and 8.2 with the addition of a base like sodium hydroxide.[12]

    • The reaction is monitored until the conversion to the betaine is complete.

Synthesis of Cocamidopropyl Betaine cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products Coconut Oil Coconut Oil Amidation Amidation Coconut Oil->Amidation DMAPA Dimethylaminopropylamine DMAPA->Amidation SMCA Sodium Monochloroacetate Quaternization Quaternization SMCA->Quaternization Amidoamine Fatty Amidoamine Intermediate Amidation->Amidoamine CAPB Cocamidopropyl Betaine Quaternization->CAPB Amidoamine->Quaternization caption Figure 2: Workflow for the synthesis of Cocamidopropyl Betaine.

Figure 2: Workflow for the synthesis of Cocamidopropyl Betaine.

Mechanism of Action and Applications

As an amphoteric surfactant, Cocamidopropyl Betaine exhibits both anionic and cationic properties depending on the pH of the solution.[4][8] This dual nature allows it to act as a:

  • Cleansing Agent: It effectively reduces the surface tension of water, allowing for the emulsification and removal of oils and dirt.[1][2]

  • Foaming Agent: It contributes to the generation of a stable and rich lather in cleaning products.[1][4][13]

  • Thickener: It increases the viscosity of formulations, improving their texture.[4][13]

  • Conditioning and Antistatic Agent: In hair care products, it can reduce static electricity and improve manageability.[1][2]

Due to its mildness compared to some other surfactants, it is a common ingredient in shampoos, body washes, facial cleansers, and other personal care products.[1][4] It can also reduce the irritation potential of harsher anionic surfactants when used in combination.[5][8]

References

An In-depth Technical Guide to the Synthesis of Suberic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of suberic acid triethanolamine salt. The document details the physicochemical properties of the reactants, a generalized experimental protocol for the synthesis, and methods for characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this compound.

Introduction

Suberic acid, a naturally occurring dicarboxylic acid, and triethanolamine, a versatile tertiary amine and triol, react in a straightforward acid-base neutralization to form suberic acid triethanolamine salt. This salt has potential applications in various fields, including cosmetics, as a pH adjuster and emulsifier, and in the pharmaceutical industry as a component in drug formulations. The synthesis is based on the reaction of the carboxylic acid groups of suberic acid with the amino group of triethanolamine. Given that suberic acid is a dicarboxylic acid, it can react with one or two molecules of triethanolamine, leading to the formation of a mono- or di-salt. This guide will focus on the synthesis of the triethanolamine disuberate salt.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for a successful synthesis. The key physicochemical properties of suberic acid and triethanolamine are summarized in the tables below.

Table 1: Physicochemical Properties of Suberic Acid
PropertyValueReference
Chemical Formula C₈H₁₄O₄
Molar Mass 174.19 g/mol
Appearance White crystalline solid
Melting Point 141-144 °C
Boiling Point 230 °C at 15 mmHg
Solubility in Water 2.46 g/L
pKa₁ 4.52
pKa₂ 5.41
Table 2: Physicochemical Properties of Triethanolamine
PropertyValueReference
Chemical Formula C₆H₁₅NO₃
Molar Mass 149.19 g/mol
Appearance Colorless, viscous liquid
Melting Point 21.6 °C
Boiling Point 335.4 °C
Density 1.124 g/cm³
Solubility in Water Miscible
pKa 7.76

Experimental Protocol: Synthesis of Triethanolamine Disuberate

The following is a generalized experimental protocol for the synthesis of triethanolamine disuberate. This procedure is based on the established synthesis of triethanolammonium salts of other dicarboxylic acids and the reaction of nonanedioic acid with triethanolamine, which can be performed at room temperature without a catalyst.

Materials:

  • Suberic acid (C₈H₁₄O₄)

  • Triethanolamine (C₆H₁₅NO₃)

  • Ethanol (or another suitable solvent)

  • Deionized water

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Suberic Acid: In a reaction flask, dissolve one molar equivalent of suberic acid in a suitable solvent, such as ethanol. Gentle heating may be applied to facilitate dissolution.

  • Addition of Triethanolamine: While stirring, slowly add two molar equivalents of triethanolamine to the suberic acid solution. The reaction is an exothermic acid-base neutralization. The addition should be done dropwise to control the temperature of the reaction mixture. For some dicarboxylic acid-triethanolamine reactions, this can be carried out at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for a period of 2-4 hours to ensure the reaction goes to completion. The formation of the salt may be observed as a precipitate or the solution may become more viscous.

  • Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. This will yield the crude suberic acid triethanolamine salt.

  • Purification (Recrystallization): The crude salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol-water mixture). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any impurities. Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator under vacuum.

Quantitative Data to be Collected:

  • Yield: Calculate the percentage yield of the purified product.

  • Melting Point: Determine the melting point of the synthesized salt.

  • Purity: Assess the purity using techniques such as High-Performance Liquid Chromatography (HPLC) or titration.

Characterization

The synthesized suberic acid triethanolamine salt should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm the formation of the salt by observing the characteristic carboxylate and ammonium ion peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the salt.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting point of the synthesized salt.

Visualizations

Synthesis of Triethanolamine Disuberate

Synthesis Suberic_Acid Suberic Acid (HOOC-(CH₂)₆-COOH) Salt Triethanolamine Disuberate ([N(CH₂CH₂OH)₃H]⁺⁻OOC-(CH₂)₆-COO⁻[HN(CH₂CH₂OH)₃]⁺) Suberic_Acid->Salt 2x Triethanolamine Triethanolamine (N(CH₂CH₂OH)₃) Triethanolamine->Salt Workflow A 1. Dissolve Suberic Acid in Solvent B 2. Add Triethanolamine (2 eq.) A->B C 3. Stir at Room Temperature B->C D 4. Remove Solvent (Rotary Evaporator) C->D E 5. Recrystallize from Suitable Solvent D->E F 6. Filter and Dry the Product E->F G 7. Characterize the Salt (FTIR, NMR, TGA/DSC) F->G

An In-depth Technical Guide to the Physical Properties of Triethanolamine Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of triethanolamine and suberic acid, the constituent components of triethanolamine suberate. Due to a lack of publicly available data on triethanolamine suberate itself, this document outlines the characteristics of its precursors and proposes a theoretical synthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the potential applications of this compound.

Introduction

Physicochemical Properties of Precursors

A thorough understanding of the reactants is crucial for predicting the properties and synthesis of the final compound.

Triethanolamine is a viscous, colorless to pale yellow organic compound with a mild ammonia-like odor.[2] It is a tertiary amine and a triol, making it a versatile chemical intermediate.[1]

Table 1: Physical and Chemical Properties of Triethanolamine

PropertyValueReference
Molecular Formula C₆H₁₅NO₃[2]
Molecular Weight 149.19 g/mol [2]
Appearance Viscous, colorless to pale yellow liquid[2]
Melting Point 21.6 °C (70.9 °F)[3]
Boiling Point 335.4 °C (decomposes)[2][3]
Density 1.124 g/cm³ at 20 °C[3]
Solubility Miscible with water, ethanol, and acetone
pKa 7.74[3]

Suberic acid, also known as octanedioic acid, is a dicarboxylic acid.[4] It presents as a colorless crystalline solid and sees use in the synthesis of plastics and pharmaceuticals.[5]

Table 2: Physical and Chemical Properties of Suberic Acid

PropertyValueReference
Molecular Formula C₈H₁₄O₄[4]
Molecular Weight 174.19 g/mol [4]
Appearance Colorless crystalline solid[5]
Melting Point 141-144 °C[5]
Boiling Point 230 °C at 15 mmHg[5]
Density 1.272 g/cm³
Solubility in Water 2.46 g/L[5]

Proposed Synthesis of Triethanolamine Suberate

While specific experimental protocols for the synthesis of triethanolamine suberate are not documented in the reviewed literature, a general approach can be inferred from the known reactions of triethanolamine with other carboxylic acids, such as stearic acid, to form salts or esters.[6][7] The reaction is a neutralization reaction where the acidic protons of the carboxylic acid groups of suberic acid react with the basic nitrogen atom of triethanolamine.

Objective: To synthesize triethanolamine suberate via a neutralization reaction.

Materials:

  • Triethanolamine (reagent grade)

  • Suberic acid (reagent grade)

  • Deionized water or a suitable organic solvent (e.g., ethanol)

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • Dissolution: Dissolve a known molar quantity of suberic acid in a minimal amount of heated deionized water or ethanol with stirring.

  • Addition of Triethanolamine: Slowly add a stoichiometric amount of triethanolamine to the suberic acid solution. The molar ratio will determine the final salt structure (e.g., 1:1 or 2:1 triethanolamine to suberic acid).

  • Reaction: Continue stirring the mixture at an elevated temperature (e.g., 60-80 °C) to ensure a complete reaction. Monitor the pH of the solution; a neutral pH will indicate the completion of the neutralization.

  • Isolation: The product, triethanolamine suberate, can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent.

  • Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the salt, and Nuclear Magnetic Resonance (NMR) to elucidate the precise structure. The melting point of the purified product should also be determined.

The following diagram illustrates the logical workflow for the proposed synthesis of triethanolamine suberate.

Synthesis_Workflow sub_A Dissolve Suberic Acid in Solvent sub_B Add Triethanolamine sub_A->sub_B sub_C Heat and Stir (60-80 °C) sub_B->sub_C sub_D Monitor pH to Neutral sub_C->sub_D sub_E Isolate Product (Crystallization/Evaporation) sub_D->sub_E sub_F Purify Product (Recrystallization) sub_E->sub_F sub_G Characterize Product (FTIR, NMR, MP) sub_F->sub_G

Proposed workflow for the synthesis of triethanolamine suberate.

Potential Signaling Pathways and Biological Interactions

There is currently no available information in the scientific literature regarding specific signaling pathways or biological interactions involving triethanolamine suberate. Research into the biological activity of this compound would be a novel area of investigation. Given that triethanolamine can enhance the penetration of substances through the skin, triethanolamine suberate could potentially be explored as a delivery vehicle for therapeutic agents.[8]

Conclusion

This technical guide has summarized the key physical and chemical properties of triethanolamine and suberic acid as a basis for understanding the potential characteristics of triethanolamine suberate. A theoretical protocol for the synthesis and characterization of triethanolamine suberate has been proposed, based on the established reactivity of its constituent functional groups. Further empirical research is necessary to determine the precise physical properties, biological activity, and potential applications of triethanolamine suberate. This document serves as a starting point for researchers and professionals interested in exploring this novel compound.

References

Spectroscopic Analysis of Triethanolamine Suberate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triethanolamine suberate. Due to the limited availability of direct spectroscopic data for triethanolamine suberate in published literature, this document presents a predictive analysis based on the known spectral characteristics of its precursors, triethanolamine and suberic acid, as well as analogous ester compounds. The methodologies and expected data are intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this compound.

Introduction to Triethanolamine Suberate

Triethanolamine suberate is an ester formed from the reaction of triethanolamine, a tertiary amine and a triol, with suberic acid, a dicarboxylic acid. The resulting compound can exist as a mono-, di-, or tri-ester, with the potential for forming polymeric chains. Its structure suggests potential applications as a surfactant, emulsifier, or a component in the formulation of drug delivery systems. Spectroscopic analysis is crucial for confirming the structure, purity, and stability of synthesized triethanolamine suberate.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of triethanolamine suberate, assuming the formation of a tri-ester for a complete reaction.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂-N-~ 2.8t
-CH₂-O-C=O~ 4.2t
-C=O-CH₂-~ 2.3t
-CH₂-CH₂-C=O~ 1.6m
-CH₂-CH₂-CH₂-~ 1.3m

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)
-CH₂-N-~ 55
-CH₂-O-C=O~ 62
-C=O~ 173
-C=O-CH₂-~ 34
-CH₂-CH₂-C=O~ 25
-CH₂-CH₂-CH₂-~ 29

Table 3: Predicted FTIR Absorption Bands (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)~ 1735Strong
C-O (ester)1250 - 1100Strong
C-H (alkane)2950 - 2850Medium-Strong
C-N1250 - 1020Medium-Weak

Table 4: Predicted Mass Spectrometry m/z Values for Key Fragments (ESI-MS)

FragmentPredicted m/z
[M+H]⁺ (Tri-ester)588.4
[M+Na]⁺ (Tri-ester)610.4
Fragments corresponding to the loss of suberate chainsVariable

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified triethanolamine suberate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • ¹H NMR Analysis: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a viscous liquid, a small drop can be placed between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as required by the instrument's sensitivity.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is recommended for the analysis of this type of compound.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

    • Tandem MS (MS/MS): To obtain structural information, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion. Analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Pathways

4.1. Synthesis of Triethanolamine Suberate

The following diagram illustrates the esterification reaction between triethanolamine and suberic acid.

G cluster_reactants Reactants cluster_products Products Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ Process Esterification (Acid Catalyst, Heat) Triethanolamine->Process Suberic_Acid Suberic Acid HOOC(CH₂)₆COOH Suberic_Acid->Process Triethanolamine_Suberate Triethanolamine Suberate (Ester Linkages) Water Water H₂O Process->Triethanolamine_Suberate Process->Water G Start Synthesized Triethanolamine Suberate Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Thermal Stability of Suberic Acid Triethanolamine Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of suberic acid triethanolamine salt. Although specific experimental data for this salt is not extensively available in public literature, this document extrapolates likely thermal behavior based on the known properties of its constituent parts—suberic acid and triethanolamine—and analogous dicarboxylic acid amine salts. Detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own stability assessments. This guide is intended to serve as a foundational resource for scientists and professionals involved in the development and handling of this compound.

Introduction

Suberic acid triethanolamine salt is a compound formed from the acid-base reaction between suberic acid, a dicarboxylic acid, and triethanolamine, an amino alcohol. Such salts are of interest in various fields, including pharmaceuticals and material science, due to their potential as ionic liquids, pH buffers, or formulation excipients. Understanding the thermal stability of this salt is critical for determining its viability in applications where it may be subjected to elevated temperatures during manufacturing, storage, or use.

Thermal decomposition is a key parameter in assessing the stability of a chemical compound. For suberic acid triethanolamine salt, the degradation profile is expected to be influenced by the individual stabilities of suberic acid and triethanolamine, as well as the strength of the ionic bond between them.

Predicted Thermal Properties and Decomposition Pathway

Based on the thermal characteristics of similar compounds, a multi-stage decomposition is anticipated for suberic acid triethanolamine salt.

  • Melting Point: Triethanolamine salts of organic acids often exhibit melting temperatures in the range of 40°C to 100°C. It is plausible that suberic acid triethanolamine salt will have a melting point within or slightly above this range.

  • Initial Decomposition: The initial mass loss is likely to commence with the degradation of the triethanolamine moiety. Triethanolamine can begin to decompose at temperatures as low as 150°C. This initial step may involve the loss of hydroxyl groups.

  • Subsequent Decomposition: Following the initial degradation of the triethanolamine component, further heating would likely lead to the decomposition of the suberate anion and the complete breakdown of the molecule. The decomposition of ammonium carboxylates can proceed via two main pathways: reversion to the free acid and amine, or dehydration to form an amide.

The overall thermal stability will be dictated by the weakest bond in the salt structure.

Quantitative Data from Analogous Compounds

While specific quantitative data for suberic acid triethanolamine salt is not available in the reviewed literature, studies on other triethanolammonium salts of dicarboxylic acids provide valuable insights. For instance, research on triethanolammonium salts of oxalic, malonic, and succinic acids has utilized TGA and DSC to characterize their thermal properties.[1] Generally, these salts exhibit decomposition profiles that are intermediate to their constituent acid and amine.

For comparison, the known thermal properties of the parent molecules are presented in the table below.

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Notes
Suberic Acid 144345.5Stable at its melting point.
Triethanolamine 21.6335.4Decomposition can start above 150°C.

Experimental Protocols

To determine the precise thermal stability of suberic acid triethanolamine salt, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[1]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and mass loss percentages.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the suberic acid triethanolamine salt into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the mass of the sample (%) as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and decomposition enthalpies.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the suberic acid triethanolamine salt into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 0°C).

    • Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events, such as melting, will appear as peaks, while exothermic events, such as decomposition, will appear as inverted peaks. The peak onset temperature is typically reported as the melting or decomposition temperature.

Visualizations

To aid in the understanding of the experimental workflow and the potential decomposition pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Final Assessment Sample Suberic Acid Triethanolamine Salt Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (0-400°C @ 10°C/min) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Phase Transitions) DSC->DSC_Data Stability_Report Thermal Stability Profile TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_path1 Pathway 1: Reversion cluster_path2 Pathway 2: Dehydration Salt Suberic Acid Triethanolamine Salt Suberic_Acid Suberic Acid Salt->Suberic_Acid Heat TEA Triethanolamine Salt->TEA Heat Amide Amide Formation Salt->Amide Heat (-H2O) Water Water

Caption: Possible thermal decomposition pathways.

Conclusion

While direct experimental data on the thermal stability of suberic acid triethanolamine salt is sparse, a scientifically grounded prediction can be made based on the behavior of analogous compounds. The salt is expected to melt and subsequently undergo a multi-step decomposition, likely initiated by the degradation of the triethanolamine component. For definitive characterization, the detailed TGA and DSC protocols provided in this guide should be followed. The resulting data will be crucial for ensuring the safe and effective use of this compound in any thermally sensitive applications.

References

An In-depth Technical Guide to the pH Characteristics of Aqueous Triethanolamine Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH characteristics of aqueous solutions of triethanolamine suberate. Due to a lack of direct experimental data in publicly available literature, this guide focuses on the theoretical principles governing the pH of this salt solution, derived from the physicochemical properties of its constituent acid and base: suberic acid and triethanolamine.

Introduction

Triethanolamine suberate is the salt formed from the reaction of the weak base triethanolamine (TEA) and the weak dicarboxylic acid, suberic acid. Its aqueous solutions are of interest in various fields, including pharmaceuticals and material science, where pH control is critical for formulation stability, solubility, and biological compatibility. Understanding the pH of triethanolamine suberate solutions is essential for harnessing its potential applications.

Physicochemical Properties of Constituent Components

The pH of an aqueous solution of triethanolamine suberate is determined by the acid-base properties of its parent compounds.

Table 1: Physicochemical Properties of Triethanolamine and Suberic Acid

PropertyTriethanolamineSuberic Acid
Chemical Formula C₆H₁₅NO₃C₈H₁₄O₄
Molar Mass 149.19 g/mol 174.19 g/mol
pKa (at 25 °C) 7.76 (for the triethanolammonium ion, BH⁺)[1]pKa₁ = 4.526, pKa₂ = 5.498[2]
Appearance Viscous, colorless to pale yellow liquid[3]Colorless crystalline solid[2]
Solubility in Water Miscible[4]2.46 g/L[2]

Theoretical pH Characteristics of Aqueous Triethanolamine Suberate

The pH of an aqueous solution of triethanolamine suberate is governed by the hydrolysis of the triethanolammonium cation (BH⁺) and the suberate anions (A²⁻ and HA⁻).

The reaction between triethanolamine and suberic acid can proceed in two primary stoichiometric ratios, leading to different salt species and, consequently, different pH characteristics.

1:1 Stoichiometry: Triethanolammonium Hydrogen Suberate

When one mole of triethanolamine reacts with one mole of suberic acid, the resulting salt is triethanolammonium hydrogen suberate (BH⁺HA⁻).

G TEA Triethanolamine (B) Salt Triethanolammonium Hydrogen Suberate (BH⁺HA⁻) TEA->Salt 1 mole SubericAcid Suberic Acid (H₂A) SubericAcid->Salt 1 mole

In solution, the pH will be influenced by the dissociation of the hydrogen suberate anion (HA⁻) and the hydrolysis of the triethanolammonium cation (BH⁺). The pH of such a solution can be approximated as the average of the pKa values of the acidic and basic species, which in this case are pKa₂ of suberic acid and the pKa of the triethanolammonium ion.

2:1 Stoichiometry: Di(triethanolammonium) Suberate

When two moles of triethanolamine react with one mole of suberic acid, the salt formed is di(triethanolammonium) suberate ((BH⁺)₂A²⁻).

G TEA Triethanolamine (B) Salt Di(triethanolammonium) Suberate ((BH⁺)₂A²⁻) TEA->Salt 2 moles SubericAcid Suberic Acid (H₂A) SubericAcid->Salt 1 mole

The pH of this solution will be primarily determined by the hydrolysis of the suberate dianion (A²⁻) and the triethanolammonium cation (BH⁺). The pH of a salt of a weak acid and a weak base can be estimated using the following formula[1][5]:

pH ≈ ½ [pKw + pKa(acid) - pKb(base)]

Where:

  • pKw is the ion product of water (≈ 14 at 25 °C)

  • pKa(acid) is the pKa of the conjugate acid of the suberate anion (which is pKa₂ of suberic acid).

  • pKb(base) is the pKb of triethanolamine.

The pKb of triethanolamine can be calculated from the pKa of its conjugate acid (triethanolammonium ion) using the relation: pKb = pKw - pKa.

Experimental Protocols

While no specific experimental data for triethanolamine suberate is available, the following general protocols can be used for its preparation and pH characterization.

Preparation of Aqueous Triethanolamine Suberate Solutions

Objective: To prepare aqueous solutions of triethanolamine suberate at different stoichiometric ratios and concentrations.

Materials:

  • Triethanolamine (reagent grade)

  • Suberic acid (reagent grade)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Analytical balance

Procedure:

For a 1:1 Molar Ratio Solution (e.g., 0.1 M):

  • Weigh 17.42 g (0.1 mol) of suberic acid and transfer it to a 1 L volumetric flask.

  • Add approximately 500 mL of deionized water and stir until the suberic acid is partially dissolved.

  • Carefully add 14.92 g (0.1 mol) of triethanolamine to the flask.

  • Continue stirring until all solids are dissolved.

  • Once dissolved, bring the final volume to 1 L with deionized water and mix thoroughly.

For a 2:1 Molar Ratio Solution (e.g., 0.1 M of suberate):

  • Weigh 17.42 g (0.1 mol) of suberic acid and transfer it to a 1 L volumetric flask.

  • Add approximately 500 mL of deionized water and stir.

  • Carefully add 29.84 g (0.2 mol) of triethanolamine to the flask.

  • Continue stirring until all solids are dissolved.

  • Bring the final volume to 1 L with deionized water and mix thoroughly.

G cluster_0 Preparation cluster_1 Measurement Weigh Weigh Reactants Dissolve Dissolve in Water Weigh->Dissolve Mix Stir to Homogenize Dissolve->Mix FinalVolume Adjust to Final Volume Mix->FinalVolume Calibrate Calibrate pH Meter FinalVolume->Calibrate Measure Measure pH Calibrate->Measure

pH Measurement

Objective: To accurately determine the pH of the prepared triethanolamine suberate solutions.

Materials:

  • Calibrated pH meter with a glass electrode

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

  • Beakers

  • Thermometer

Procedure:

  • Calibrate the pH meter using standard buffers according to the manufacturer's instructions.

  • Rinse the pH electrode with deionized water and gently blot dry.

  • Immerse the electrode in the prepared triethanolamine suberate solution.

  • Allow the pH reading to stabilize.

  • Record the pH value and the temperature of the solution.

  • Repeat the measurement for each prepared solution, ensuring to rinse the electrode between measurements.

Expected pH Behavior

Based on the pKa values, it is anticipated that aqueous solutions of triethanolamine suberate will be slightly alkaline. The exact pH will depend on the stoichiometric ratio of the acid and base used in the preparation and the concentration of the resulting salt solution. For the 2:1 salt, the pH is expected to be higher than for the 1:1 salt due to the presence of the fully deprotonated suberate dianion, which is a stronger base than the hydrogen suberate anion.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Einecs 285-128-7 (Triethanolamine Suberate) in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Einecs 285-128-7, chemically identified as Suberic acid, compound with 2,2',2''-nitrilotriethanol (1:2) (CAS No. 85030-04-2), hereafter referred to as Triethanolamine Suberate. While direct and extensive research on the cosmetic applications of this specific salt is limited, these notes are formulated based on the well-documented functions of its constituent parts: Suberic Acid and Triethanolamine (TEA).

Triethanolamine is a widely utilized ingredient in the cosmetics industry, primarily functioning as a pH adjuster and an emulsifying agent to stabilize formulations.[1][2] Suberic acid, a dicarboxylic acid, is recognized for its potential as a gentle exfoliant, its role in maintaining skin's acid mantle, and its emerging applications in hair care formulations.[3][4] The combination of these two molecules into a salt, Triethanolamine Suberate, suggests its utility as a multi-functional ingredient in a variety of cosmetic products.

These application notes will explore the potential functions of Triethanolamine Suberate, provide guidance on its incorporation into different cosmetic formulations, and outline experimental protocols for its evaluation.

Chemical and Physical Properties

A summary of the key properties of the constituent components of Triethanolamine Suberate is provided below.

PropertySuberic AcidTriethanolamine (TEA)Triethanolamine Suberate (Predicted)
Chemical Formula C₈H₁₄O₄C₆H₁₅NO₃C₂₀H₄₃N₁O₁₀
Molecular Weight 174.20 g/mol 149.19 g/mol 473.58 g/mol
Appearance White crystalline powderColorless to pale yellow viscous liquidExpected to be a liquid or semi-solid
Solubility Sparingly soluble in waterMiscible with waterExpected to have good water solubility due to its salt nature
Primary Function pH regulator, gentle exfoliant, hair carepH adjuster, emulsifier, stabilizerpH buffering agent, emulsion stabilizer, potential skin exfoliant

Applications in Cosmetic Formulations

Based on the functions of its components, Triethanolamine Suberate is proposed for use in the following cosmetic applications:

  • pH Buffering Agent: In skincare and haircare formulations, maintaining a specific pH is crucial for product stability and skin compatibility. Triethanolamine Suberate can act as a buffering agent to maintain the desired pH, leveraging the alkaline nature of TEA and the acidic nature of Suberic Acid.

  • Emulsion Stabilizer: In creams and lotions, which are typically oil-in-water or water-in-oil emulsions, Triethanolamine Suberate can contribute to the stability of the formulation. TEA is a well-known emulsifier that helps to prevent the separation of oil and water phases.[2]

  • Gentle Exfoliating Agent: Suberic acid is a dicarboxylic acid that can offer mild exfoliation. As a salt, Triethanolamine Suberate may provide a controlled release of suberic acid, offering a gentle exfoliating effect suitable for sensitive skin types.

  • Hair Care Formulations: Suberic acid and its salts have been explored for their potential in preventing hair loss and promoting hair growth.[5] Triethanolamine Suberate could be a valuable ingredient in shampoos, conditioners, and hair serums.

Recommended Use Levels

Due to the absence of specific data for Triethanolamine Suberate, the recommended use levels are extrapolated from the guidelines for Triethanolamine. The concentration of TEA in leave-on products is typically limited to below 5%.[6][7] Therefore, a cautious approach is recommended when formulating with Triethanolamine Suberate.

Formulation TypeRecommended Use Level (%)
Creams and Lotions1.0 - 5.0
Cleansers and Washes0.5 - 3.0
Shampoos and Conditioners1.0 - 4.0
Serums and Treatments0.5 - 2.5

Experimental Protocols

The following protocols are designed to assist researchers in evaluating the performance and stability of Triethanolamine Suberate in cosmetic formulations.

Protocol 1: Preparation and pH Adjustment of a Basic Emulsion

Objective: To prepare a stable oil-in-water (O/W) emulsion using Triethanolamine Suberate as a pH adjuster and co-emulsifier.

Materials:

  • Deionized Water

  • Glycerin

  • Xanthan Gum

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Caprylic/Capric Triglyceride

  • Triethanolamine Suberate (this compound)

  • Preservative (e.g., Phenoxyethanol)

  • pH meter

  • Homogenizer

Procedure:

  • Water Phase Preparation:

    • In a beaker, combine deionized water and glycerin.

    • Disperse Xanthan Gum in the water-glycerin mixture and heat to 75°C while stirring until fully hydrated.

  • Oil Phase Preparation:

    • In a separate beaker, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride.

    • Heat the oil phase to 75°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at high speed.

    • Continue homogenization for 3-5 minutes to form a uniform emulsion.

  • Cooling and Addition of Triethanolamine Suberate:

    • Begin cooling the emulsion while stirring gently.

    • At 40°C, add Triethanolamine Suberate to the emulsion. The amount to be added should be pre-determined based on the desired final pH.

    • Add the preservative.

  • Final pH Adjustment and Quality Control:

    • Continue stirring until the emulsion reaches room temperature (25°C).

    • Measure the final pH of the emulsion. If necessary, make minor adjustments using a dilute solution of citric acid or Triethanolamine.

    • Perform stability testing (e.g., centrifuge test, temperature stability).

Workflow for Emulsion Preparation

Emulsion_Preparation cluster_water_phase Water Phase cluster_oil_phase Oil Phase Water Deionized Water Glycerin Glycerin Water->Glycerin XanthanGum Xanthan Gum Glycerin->XanthanGum HeatWater Heat to 75°C XanthanGum->HeatWater Homogenize Homogenize HeatWater->Homogenize CetearylAlcohol Cetearyl Alcohol GlycerylStearate Glyceryl Stearate CetearylAlcohol->GlycerylStearate CaprylicTriglyceride Caprylic/Capric Triglyceride GlycerylStearate->CaprylicTriglyceride HeatOil Heat to 75°C CaprylicTriglyceride->HeatOil HeatOil->Homogenize Cool Cool to 40°C Homogenize->Cool Additives Add Triethanolamine Suberate & Preservative Cool->Additives Final Final Emulsion Additives->Final

Caption: Workflow for preparing a stable oil-in-water emulsion.

Protocol 2: Evaluation of Exfoliating Efficacy (In-vitro)

Objective: To assess the potential of Triethanolamine Suberate to promote gentle exfoliation using a Dansyl Chloride cell renewal assay.

Materials:

  • Cultured human keratinocytes

  • Dansyl Chloride solution

  • Phosphate Buffered Saline (PBS)

  • Test formulation containing Triethanolamine Suberate

  • Placebo formulation (without Triethanolamine Suberate)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture human keratinocytes to confluence in appropriate cell culture plates.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with Dansyl Chloride solution to fluorescently label the stratum corneum.

  • Treatment:

    • Wash the stained cells with PBS to remove excess Dansyl Chloride.

    • Apply the test formulation containing Triethanolamine Suberate to one set of wells and the placebo formulation to another.

  • Incubation and Observation:

    • Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, wash the cells and observe the fluorescence intensity under a fluorescence microscope.

  • Data Analysis:

    • A decrease in fluorescence intensity over time indicates cell turnover (exfoliation).

    • Compare the rate of fluorescence decrease between the test and placebo groups to determine the exfoliating efficacy of Triethanolamine Suberate.

Signaling Pathway for Exfoliation

Exfoliation_Pathway TriethanolamineSuberate Triethanolamine Suberate SubericAcid Release of Suberic Acid TriethanolamineSuberate->SubericAcid Dissociation pH_Lowering Localized pH Reduction SubericAcid->pH_Lowering Desmosome_Breakdown Weakening of Desmosomes pH_Lowering->Desmosome_Breakdown Corneocyte_Desquamation Increased Corneocyte Desquamation (Exfoliation) Desmosome_Breakdown->Corneocyte_Desquamation

Caption: Proposed mechanism of exfoliation by Triethanolamine Suberate.

Safety and Regulatory Considerations

  • Triethanolamine: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed TEA as safe for use in cosmetics when formulated to be non-irritating.[6] It is recommended that products containing TEA not also contain N-nitrosating agents to prevent the formation of carcinogenic nitrosamines.[8]

  • Suberic Acid: Generally recognized as safe for use in cosmetics, with some potential for mild skin irritation at high concentrations.[3]

  • Triethanolamine Suberate: As a salt, the toxicological profile is expected to be related to its components. It is crucial to ensure the final formulation is non-irritating and to avoid co-formulating with N-nitrosating agents.

Conclusion

This compound (Triethanolamine Suberate) presents a promising multi-functional ingredient for the cosmetic industry. Its potential to act as a pH buffer, emulsion stabilizer, and gentle exfoliant makes it a versatile component for a wide range of skincare and haircare products. The provided application notes and protocols offer a framework for researchers and formulators to explore the benefits of this ingredient. Further studies are encouraged to fully characterize its performance and to establish definitive use levels and safety profiles in various cosmetic applications.

References

Application Notes and Protocols: Triethanolamine Suberate for Controlled Release Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel biomaterials for controlled drug delivery is a significant area of research aimed at enhancing therapeutic efficacy and patient compliance. Triethanolamine suberate, a polyester synthesized from the reaction of triethanolamine and suberic acid, presents a promising, yet largely unexplored, platform for creating biocompatible and biodegradable drug delivery systems. The inherent properties of its constituent monomers—the biocompatibility and pH-buffering capacity of triethanolamine and the biodegradability of the suberate backbone—suggest its potential for formulating nanoparticles, microparticles, and hydrogels for sustained drug release.

These application notes provide a comprehensive overview of the potential use of triethanolamine suberate in controlled release drug delivery. This document outlines the synthesis of triethanolamine suberate-based carriers, formulation of drug-loaded particles, and detailed protocols for their characterization and in vitro release studies. The information presented herein is based on established principles of polymer chemistry and drug delivery, providing a foundational guide for researchers venturing into the exploration of this novel biomaterial.

Data Presentation

The following tables summarize expected quantitative data for a typical triethanolamine suberate-based nanoparticle formulation for controlled drug delivery. These values are illustrative and will vary depending on the specific synthesis and formulation parameters.

Table 1: Physicochemical Properties of Triethanolamine Suberate Nanoparticles

ParameterExpected Value
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -15 to +10
Drug Loading (%) 5 - 15
Encapsulation Efficiency (%) 70 - 90

Table 2: In Vitro Drug Release Kinetics of a Model Drug from Triethanolamine Suberate Nanoparticles

Time (hours)Cumulative Release (%)Release ModelR² Value
110 - 20Higuchi> 0.95
630 - 50
1250 - 70
2470 - 90
48> 90

Experimental Protocols

Protocol 1: Synthesis of Triethanolamine Suberate Polyester

This protocol describes the synthesis of a low molecular weight triethanolamine suberate polyester via melt polycondensation.

Materials:

  • Triethanolamine (TEA)

  • Suberic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Nitrogen gas

  • Round-bottom flask with a Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of triethanolamine and suberic acid.

  • Add p-toluenesulfonic acid (0.1% w/w of the total monomer weight) as a catalyst.

  • Add toluene to create an azeotropic mixture for the removal of water.

  • Heat the reaction mixture to 140-160°C under a gentle stream of nitrogen.

  • Continuously remove the water generated during the esterification reaction via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected.

  • After the theoretical amount of water has been collected (indicating the completion of the reaction), apply a vacuum to remove the toluene and any remaining volatile impurities.

  • Cool the resulting viscous polyester to room temperature and store it in a desiccator.

Protocol 2: Formulation of Drug-Loaded Triethanolamine Suberate Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.

Materials:

  • Synthesized triethanolamine suberate polyester

  • Model drug (e.g., a hydrophobic drug like paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve a known amount of triethanolamine suberate polyester and the model drug in dichloromethane to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the organic phase dropwise to the aqueous phase while stirring at high speed to form a coarse O/W emulsion.

  • Homogenize the coarse emulsion using a probe sonicator for 2-5 minutes in an ice bath to form a nanoemulsion.

  • Evaporate the dichloromethane from the nanoemulsion using a rotary evaporator at reduced pressure.

  • As the solvent evaporates, the polyester precipitates, entrapping the drug to form nanoparticles.

  • Collect the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA.

  • Repeat the centrifugation and washing steps twice.

  • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis.

Protocol 3: In Vitro Drug Release Study

This protocol describes the determination of the in vitro drug release profile from the formulated nanoparticles using a dialysis method.

Materials:

  • Drug-loaded triethanolamine suberate nanoparticle suspension

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Securely seal the dialysis bag and place it in a beaker containing a known volume of PBS (the release medium).

  • Place the beaker in a shaking incubator maintained at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release versus time to obtain the release profile.

  • Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[1]

Mandatory Visualizations

Synthesis_of_Triethanolamine_Suberate TEA Triethanolamine Reaction Reaction TEA->Reaction Suberic_Acid Suberic Acid Suberic_Acid->Reaction Catalyst Catalyst (p-TSA) Reaction_Process Melt Polycondensation (140-160°C) Catalyst->Reaction_Process Polyester Triethanolamine Suberate Polyester Water Water (byproduct) Reaction->Reaction_Process Reaction_Process->Polyester Reaction_Process->Water Nanoparticle_Formulation_Workflow cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase Polyester Triethanolamine Suberate Dissolution1 Dissolution Polyester->Dissolution1 Drug Hydrophobic Drug Drug->Dissolution1 DCM Dichloromethane DCM->Dissolution1 Emulsification O/W Emulsification (High-Speed Stirring) Dissolution1->Emulsification PVA Poly(vinyl alcohol) Dissolution2 Dissolution PVA->Dissolution2 Water Deionized Water Water->Dissolution2 Dissolution2->Emulsification Sonication Sonication Emulsification->Sonication Solvent_Evaporation Solvent Evaporation Sonication->Solvent_Evaporation Nanoparticles Drug-Loaded Nanoparticles Solvent_Evaporation->Nanoparticles Drug_Release_Mechanism cluster_release Controlled Release Nanoparticle Nanoparticle Matrix Diffusion Drug Diffusion Nanoparticle->Diffusion 1. Diffusion Erosion Matrix Erosion Nanoparticle->Erosion 2. Biodegradation Drug_Molecule Free Drug Diffusion->Drug_Molecule Erosion->Drug_Molecule

References

Application Notes: Triethanolamine Suberate as a pH Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biological and pharmaceutical research, maintaining a stable pH is critical for the structure, function, and stability of molecules and systems. While standard buffers like phosphate and TRIS are widely used, the development of novel buffering agents with specific properties can be advantageous for certain applications. This document outlines the theoretical application of a triethanolamine suberate buffer system. As there is no readily available experimental data on this specific buffer combination, this application note is based on the known physicochemical properties of its constituent components: triethanolamine, a weak base, and suberic acid, a diprotic acid.

Triethanolamine (TEA) is a tertiary amine with a pKa of approximately 7.8, making it a suitable buffer component for many biological applications.[1] Suberic acid is a dicarboxylic acid with two pKa values, 4.526 and 5.498.[2] The combination of these two molecules offers the potential for a buffering system in the physiologically relevant pH range.

Physicochemical Properties

A summary of the relevant properties of triethanolamine and suberic acid is presented in the table below. This data is essential for the preparation of buffer solutions.

PropertyTriethanolamineSuberic Acid
Molecular Formula C₆H₁₅NO₃C₈H₁₄O₄
Molecular Weight 149.19 g/mol 174.19 g/mol
pKa (25 °C) 7.8[1]pKa₁ = 4.526, pKa₂ = 5.498[2]
Appearance Colorless, viscous liquidColorless crystalline solid
Solubility in Water Miscible2.46 g/L[2][3]

Theoretical Buffering Action and Range

A buffer system is most effective within approximately ±1 pH unit of its pKa. For a buffer prepared from triethanolamine and suberic acid, the most practical buffering range for biological and pharmaceutical applications would likely be centered around the pKa of triethanolamine (7.8) or potentially in a range influenced by the second pKa of suberic acid (5.498). The interaction between the suberate dianion and the protonated triethanolamine would establish a buffering system. The theoretical effective buffering range for a triethanolamine suberate buffer is estimated to be between pH 6.8 and 8.8, centered around the pKa of triethanolamine.

Diagram of Chemical Equilibrium

The following diagram illustrates the chemical equilibrium of the triethanolamine suberate buffer system.

G suberate Suberate (A²⁻) h_suberate Monoprotonated Suberate (HA⁻) suberate->h_suberate + H⁺ h_suberate->suberate - H⁺ tea Triethanolamine (B) h_tea Protonated Triethanolamine (BH⁺) tea->h_tea + H⁺ h_tea->tea - H⁺ H_plus H⁺ H_plus->tea OH_minus OH⁻ OH_minus->h_tea G start Start prep Prepare 0.1 M Triethanolamine Suberate Buffer start->prep adjust Adjust pH to desired value prep->adjust sterilize Sterilize buffer (if necessary) adjust->sterilize experiment Use buffer in experiment (e.g., enzyme assay, drug formulation) sterilize->experiment measure Monitor and record pH experiment->measure end End measure->end

References

Application Notes & Protocols: Formulation of Emulsions with Suberic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating oil-in-water (o/w) emulsions utilizing an emulsifying system based on the in-situ formation of suberic acid triethanolamine salt. While the combination of stearic acid and triethanolamine is a well-established emulsifying system, the use of suberic acid, a dicarboxylic acid, presents a novel approach for creating stable emulsions with potential applications in drug delivery and topical formulations.[1][2] Suberic acid has been identified as a key component in the development of advanced drug delivery systems, particularly in the synthesis of reduction-sensitive micelles for targeted drug release.[3] This suggests its derivatives, such as the triethanolamine salt, may offer unique properties to emulsion formulations.

Principle of Emulsification

The emulsifying agent, suberic acid triethanolamine salt, is formed in situ through the neutralization reaction between suberic acid and triethanolamine (TEA). Suberic acid, a dicarboxylic acid, resides in the oil phase, while triethanolamine, a weak base, is dissolved in the aqueous phase.[1][2] Upon mixing and heating, the acid-base reaction occurs at the oil-water interface, forming the salt which acts as a surfactant to stabilize the dispersed oil droplets within the continuous aqueous phase.[4] The concentration of both suberic acid and triethanolamine will significantly impact the physical and chemical properties of the resulting emulsion, including pH, viscosity, and droplet size.[1][2]

Potential Applications

Emulsions formulated with suberic acid triethanolamine salt are anticipated to be valuable in the following areas:

  • Topical Drug Delivery: The resulting oil-in-water emulsions can serve as vehicles for the topical delivery of lipophilic active pharmaceutical ingredients (APIs). The emulsion structure can enhance the penetration of APIs through the stratum corneum.

  • Cosmetic Formulations: Similar to stearic acid-based creams, these emulsions can be formulated into various cosmetic products such as lotions and creams, offering moisturizing and emollient properties.[1]

  • Smart Drug Delivery Systems: Given the role of suberic acid in creating responsive drug carriers, emulsions incorporating its salt may exhibit environmental sensitivity (e.g., pH-responsive), allowing for controlled drug release at a specific target site.[3]

Experimental Protocols

The following protocols provide a starting point for the formulation and characterization of o/w emulsions stabilized by suberic acid triethanolamine salt.

3.1. Materials and Equipment

  • Oil Phase:

    • Suberic Acid (CAS 505-48-6)[3]

    • Lipophilic active ingredient (if applicable)

    • Co-emulsifier/thickener (e.g., Cetearyl alcohol, Stearic acid)

    • Oil (e.g., Mineral oil, Coconut oil, Isopropyl myristate)[1][5]

  • Aqueous Phase:

    • Triethanolamine (TEA)

    • Purified Water

    • Humectant (e.g., Glycerin)[1]

    • Hydrophilic active ingredient (if applicable)

  • Equipment:

    • Beakers

    • Heating magnetic stirrer or water bath

    • Homogenizer (e.g., high-shear mixer, sonicator)[6]

    • pH meter

    • Viscometer

    • Microscope with a calibrated eyepiece or particle size analyzer

3.2. Formulation Protocol: Oil-in-Water (o/w) Emulsion

This protocol is based on the "nascent soap" or in situ soap formation method.

  • Preparation of the Oil Phase:

    • In a beaker, combine suberic acid, the chosen oil, and any other oil-soluble components (e.g., cetearyl alcohol).

    • Heat the mixture to 70-75°C with continuous stirring until all components have melted and are uniformly mixed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve triethanolamine and any other water-soluble ingredients (e.g., glycerin) in purified water.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while stirring continuously with a standard propeller mixer.

    • Once all the aqueous phase has been added, increase the mixing speed and homogenize the mixture using a high-shear mixer for 5-10 minutes to reduce the droplet size.[6][7]

  • Cooling and Finalization:

    • Allow the emulsion to cool down to room temperature with gentle, continuous stirring.

    • During the cooling phase (typically below 40°C), heat-sensitive ingredients such as preservatives or fragrances can be added.

    • Continue stirring until the emulsion is uniform and has reached room temperature.

3.3. Characterization of the Emulsion

  • pH Measurement: Determine the pH of the final emulsion using a calibrated pH meter. The pH is expected to be in the neutral to slightly alkaline range due to the presence of triethanolamine.[1]

  • Viscosity Measurement: Measure the viscosity of the emulsion using a viscometer at a controlled temperature.

  • Droplet Size Analysis: Observe the emulsion under a microscope to assess the droplet size and uniformity. For quantitative analysis, a particle size analyzer can be used. Smaller and more uniform droplet sizes generally lead to more stable emulsions.[7]

  • Stability Testing:

    • Centrifugation Test: Centrifuge the emulsion at a specified speed and time to accelerate phase separation.

    • Freeze-Thaw Cycling: Subject the emulsion to alternating high and low temperatures to assess its stability under temperature stress.

    • Long-Term Stability: Store the emulsion at different temperatures (e.g., room temperature, 40°C) and observe for any signs of phase separation, creaming, or coalescence over several weeks or months.[8]

Data Presentation: Example Formulations

The following tables provide example formulations with varying concentrations of suberic acid and triethanolamine to investigate their effect on emulsion properties. The expected outcomes are based on analogous stearic acid/TEA systems.[1][2]

Table 1: Investigating the Effect of Suberic Acid Concentration

Formulation ID Suberic Acid (% w/w) Triethanolamine (% w/w) Oil Phase (% w/w) Aqueous Phase (% w/w) Expected Viscosity Expected Droplet Size
F1 2.0 1.0 20.0 77.0 Low Large
F2 4.0 1.0 20.0 75.0 Medium Medium

| F3 | 6.0 | 1.0 | 20.0 | 73.0 | High | Small |

Table 2: Investigating the Effect of Triethanolamine Concentration

Formulation ID Suberic Acid (% w/w) Triethanolamine (% w/w) Oil Phase (% w/w) Aqueous Phase (% w/w) Expected pH Expected Viscosity
F4 4.0 0.5 20.0 75.5 ~7.0 Low
F5 4.0 1.0 20.0 75.0 ~7.5 Medium

| F6 | 4.0 | 1.5 | 20.0 | 74.5 | ~8.0 | High |

Visualizations

Experimental Workflow for Emulsion Formulation

Emulsion_Formulation_Workflow A Prepare Oil Phase (Suberic Acid, Oil, etc.) B Heat Oil Phase (70-75°C) A->B E Combine Phases (Slowly add Aqueous to Oil) B->E C Prepare Aqueous Phase (Triethanolamine, Water, etc.) D Heat Aqueous Phase (70-75°C) C->D D->E F High-Shear Homogenization E->F Continuous Stirring G Cool to Room Temperature (with gentle stirring) F->G H Add Heat-Sensitive Ingredients (<40°C) G->H I Final Emulsion H->I Emulsion_Properties_Relationship suberic_acid Suberic Acid Concentration emulsifier Emulsifier (Salt) Concentration suberic_acid->emulsifier tea Triethanolamine Concentration tea->emulsifier ph pH tea->ph Increases oil_phase Oil Phase Concentration viscosity Viscosity oil_phase->viscosity Increases emulsifier->viscosity Increases droplet_size Droplet Size emulsifier->droplet_size Decreases stability Stability emulsifier->stability Increases droplet_size->stability Increases with decrease

References

Application Notes and Protocols: Suberic Acid Triethanolamine as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their high water content, soft consistency, and biocompatibility make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1] The properties of a hydrogel are largely determined by its polymer composition and the density of crosslinks within the network.

This document describes the use of a novel crosslinking system based on suberic acid and triethanolamine for the formation of in situ crosslinkable hydrogels. This system offers a biocompatible and tunable platform for the controlled release of therapeutic agents. The crosslinking occurs via an esterification reaction between a polymer containing hydroxyl groups and the dicarboxylic acid, suberic acid, with triethanolamine playing a crucial role in the reaction.

Features and Benefits

  • Biocompatibility: The components of the crosslinking system, suberic acid and triethanolamine, are known for their biocompatibility, which is essential for biomedical applications.

  • Tunable Properties: The mechanical properties, swelling behavior, and degradation rate of the hydrogel can be tuned by varying the concentration of the crosslinking agent and the polymer.

  • In Situ Gelation: The hydrogel can be formed in situ by mixing a polymer solution with the crosslinking solution, allowing for minimally invasive application and encapsulation of sensitive therapeutic agents like cells and proteins.[2]

  • Controlled Drug Release: The crosslinked network provides a matrix for the sustained release of encapsulated drugs, which can be controlled by the crosslinking density.

Proposed Crosslinking Mechanism

The formation of the hydrogel is based on the esterification reaction between the hydroxyl groups of a polymer (e.g., polyvinyl alcohol, PVA) and the carboxylic acid groups of suberic acid. Triethanolamine, with its tertiary amine and hydroxyl groups, is proposed to act as a catalyst and may also be grafted onto the polymer backbone, contributing to the overall network structure.

Crosslinking Mechanism cluster_reactants Reactants cluster_product Product PVA Polymer with -OH groups (e.g., PVA) Hydrogel Crosslinked Hydrogel Network (Ester Linkages) PVA->Hydrogel Esterification SubericAcid Suberic Acid (HOOC-(CH2)6-COOH) SubericAcid->Hydrogel TEA Triethanolamine (N(CH2CH2OH)3) TEA->PVA Catalysis / Grafting

Caption: Proposed esterification crosslinking mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Suberic Acid Triethanolamine Crosslinked Hydrogel

This protocol describes the preparation of a hydrogel using polyvinyl alcohol (PVA) as the polymer backbone.

Materials:

  • Polyvinyl alcohol (PVA, Mw 89,000-98,000)

  • Suberic acid

  • Triethanolamine (TEA)

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of PVA Solution:

    • Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring until the solution is clear.

    • Allow the solution to cool to room temperature.

  • Preparation of Crosslinking Solution:

    • Prepare a 0.5 M solution of suberic acid in deionized water. Gentle heating may be required to fully dissolve the suberic acid.

    • Prepare a 1 M solution of triethanolamine in deionized water.

    • To prepare the final crosslinking solution, mix the suberic acid solution and triethanolamine solution in a 1:1 volume ratio.

  • Hydrogel Formation:

    • In a suitable mold, mix the PVA solution and the crosslinking solution at a volume ratio of 4:1 (PVA:crosslinker).

    • Stir the mixture gently for 30 seconds to ensure homogeneity.

    • Allow the mixture to stand at room temperature for 1-2 hours, or until a stable hydrogel is formed.

    • Wash the resulting hydrogel extensively with deionized water to remove any unreacted components.

Protocol 2: Characterization of the Hydrogel

2.1 Swelling Behavior Study

  • Prepare hydrogel samples as described in Protocol 1.

  • Lyophilize the hydrogel samples to obtain the dry weight (Wd).

  • Immerse the dried hydrogel samples in buffer solutions of different pH values (e.g., pH 2.0, 7.4, and 9.0) at 37°C.

  • At predetermined time intervals, remove the hydrogel samples from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

2.2 Mechanical Testing

  • Prepare cylindrical hydrogel samples using a suitable mold.

  • Perform unconfined compression tests using a universal testing machine.

  • Apply a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures.

  • Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.

Protocol 3: In Vitro Drug Release Study

This protocol uses a model drug, such as methylene blue, to evaluate the release profile of the hydrogel.

Materials:

  • Methylene blue

  • Hydrogel prepared as in Protocol 1

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Prepare a 1 mg/mL solution of methylene blue in deionized water.

    • Immerse a known weight of dried hydrogel in the methylene blue solution for 24 hours to allow for drug loading.

    • Remove the drug-loaded hydrogel, rinse briefly with deionized water to remove surface-adsorbed drug, and air-dry.

  • Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.

    • Measure the concentration of methylene blue in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the characterization experiments.

Table 1: Swelling Ratio of Hydrogels with Varying Crosslinker Concentrations at Different pH Values

Crosslinker Concentration (v/v %)Swelling Ratio at pH 2.0 (%)Swelling Ratio at pH 7.4 (%)Swelling Ratio at pH 9.0 (%)
10450600650
20300450500
30200300350

Table 2: Compressive Modulus of Hydrogels with Varying Crosslinker Concentrations

Crosslinker Concentration (v/v %)Compressive Modulus (kPa)
1015
2035
3060

Table 3: Cumulative Release of a Model Drug from Hydrogels with Varying Crosslinker Concentrations

Time (hours)Cumulative Release from 10% Crosslinker Hydrogel (%)Cumulative Release from 20% Crosslinker Hydrogel (%)Cumulative Release from 30% Crosslinker Hydrogel (%)
1251510
6604530
12857055
24989080

Visualizations

Experimental Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application Study Prep_PVA Prepare PVA Solution Mixing Mix Solutions & Form Hydrogel Prep_PVA->Mixing Prep_Crosslinker Prepare Crosslinking Solution (Suberic Acid + TEA) Prep_Crosslinker->Mixing Washing Wash Hydrogel Mixing->Washing Swelling Swelling Study Washing->Swelling Mechanical Mechanical Testing Washing->Mechanical Drug_Loading Drug Loading Washing->Drug_Loading Drug_Release Drug Release Study Drug_Loading->Drug_Release

Caption: Experimental workflow for hydrogel synthesis and characterization.

Logical Relationships Crosslinker_Conc Crosslinker Concentration Crosslink_Density Crosslink Density Crosslinker_Conc->Crosslink_Density Increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Increases Drug_Release_Rate Drug Release Rate Crosslink_Density->Drug_Release_Rate Decreases

References

Application Notes and Protocols for the Quantification of Triethanolamine Suberate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of triethanolamine suberate in pharmaceutical and cosmetic formulations. Two primary analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD).

These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of triethanolamine suberate.

Application Note 1: Quantification of Triethanolamine Suberate using Normal-Phase HPLC-UV

This method is adapted from established procedures for the analysis of triethanolamine esters and is suitable for quality control and routine analysis.[1]

Chromatographic Conditions
ParameterValue
Column Amino (NH2) bonded silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (25 °C)
Detection Wavelength 215 nm
Injection Volume 20 µL
Run Time 10 minutes
Experimental Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix n-hexane and isopropanol in a 50:50 volume ratio. Filter through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triethanolamine suberate reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

2. Sample Preparation (Cream/Lotion):

  • Accurately weigh approximately 1.0 g of the cream or lotion sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to disperse the sample and extract the triethanolamine suberate.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the triethanolamine suberate in the samples using the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 7.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%

Experimental Workflow

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (n-Hexane:IPA 50:50) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standards Standard Solutions (10-200 µg/mL) Calibration Calibration Curve Generation Standards->Calibration Sample Sample Extraction (Cream/Lotion) SampleInjection Sample Injection Sample->SampleInjection SystemEquilibration->Calibration Calibration->SampleInjection DataAcquisition Data Acquisition (215 nm) SampleInjection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Workflow for HPLC-UV analysis.

Application Note 2: HILIC-ELSD Method for the Quantification of Triethanolamine Suberate

This method is ideal for the analysis of polar compounds like triethanolamine suberate, especially in complex matrices where UV-active interferences may be present. HILIC provides an alternative selectivity to reversed-phase chromatography. The use of an ELSD is advantageous as triethanolamine suberate lacks a strong chromophore.[2][3]

Chromatographic Conditions
ParameterValue
Column Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 100 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Conditions Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min
Experimental Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase A Preparation: Dissolve ammonium acetate in water to a final concentration of 100 mM. Adjust the pH to 5.0 with acetic acid. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triethanolamine suberate reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 70:30 mixture of acetonitrile and water to achieve concentrations ranging from 25 µg/mL to 500 µg/mL.

2. Sample Preparation (Pharmaceutical Formulation):

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of triethanolamine suberate into a 100 mL volumetric flask.

  • Add 50 mL of a 50:50 mixture of acetonitrile and water and sonicate for 20 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

3. Chromatographic Analysis:

  • Equilibrate the HILIC column with the initial mobile phase conditions for at least 45 minutes to ensure a stable water layer on the stationary phase.

  • Inject the standard solutions to generate a calibration curve (log-log transformation is often required for ELSD data).

  • Inject the prepared sample solutions.

  • Quantify the triethanolamine suberate in the samples using the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range 25 - 500 µg/mL
Correlation Coefficient (r²) > 0.998 (log-log plot)
Limit of Detection (LOD) 10 µg/mL
Limit of Quantification (LOQ) 30 µg/mL
Precision (%RSD) < 3.0%
Accuracy (Recovery) 97.0% - 103.0%

Logical Relationship of Analytical Method Selection

Method_Selection cluster_techniques Analytical Techniques cluster_detectors Detection Methods Analyte Triethanolamine Suberate Properties Properties: - Polar - Weak Chromophore Analyte->Properties NP_HPLC Normal-Phase HPLC Properties->NP_HPLC HILIC HILIC Properties->HILIC RP_IPC Reversed-Phase Ion-Pair Chromatography Properties->RP_IPC UV UV Detector NP_HPLC->UV Ester Bond (low wavelength) ELSD_CAD ELSD / CAD HILIC->ELSD_CAD Universal Detection MS Mass Spectrometry HILIC->MS High Specificity RP_IPC->ELSD_CAD

Method selection logic.

References

Application Note & Protocol: Synthesis of Triethanolamine Suberate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the synthesis of triethanolamine suberate esters through the Fischer esterification of suberic acid with triethanolamine. Suberic acid is a dicarboxylic acid, and triethanolamine is a triol, allowing for the formation of a variety of ester products depending on the reaction conditions and stoichiometry. This protocol outlines a general procedure that can be adapted to favor the formation of mono-, di-, or tri-esters. The resulting compounds have potential applications in drug delivery, as cross-linking agents, or as specialty chemicals.

Experimental Protocol

Materials

  • Suberic Acid (C₈H₁₄O₄)

  • Triethanolamine (C₆H₁₅NO₃)

  • Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid, Dowex H+ resin)[3][6]

  • Toluene or other suitable solvent for azeotropic removal of water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

  • Deionized Water

Equipment

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Procedure

1. Esterification Reaction

  • In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add suberic acid and triethanolamine. The molar ratio of the reactants can be varied to target different ester products. For example, a 1:1 molar ratio may favor the monoester, while a 2:1 ratio of suberic acid to triethanolamine could favor the diester.

  • Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water produced during the reaction.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the reactants).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Continue the reflux for several hours (typically 4-8 hours) or until the theoretical amount of water has been collected.

2. Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • If a solid catalyst was used, filter it from the mixture.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified using techniques such as column chromatography or vacuum distillation, depending on the physical properties of the resulting ester.

3. Characterization

The structure and purity of the synthesized triethanolamine suberate esters can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of ester bonds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product(s).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

Quantitative Data

The following table presents hypothetical quantitative data for the synthesis of a triethanolamine suberate ester, assuming a 1:1 molar ratio of suberic acid to triethanolamine. Actual results may vary depending on the specific reaction conditions and the efficiency of the purification process.

ParameterValue
Reactants
Suberic Acid17.4 g (0.1 mol)
Triethanolamine14.9 g (0.1 mol)
Sulfuric Acid (catalyst)0.5 mL
Toluene (solvent)150 mL
Reaction Conditions
TemperatureReflux (~110-120 °C)
Reaction Time6 hours
Product
Theoretical Yield30.5 g (assuming monoester)
Actual Yield24.4 g
Percent Yield80%
Purity (by HPLC)>95%

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification & Analysis suberic_acid Suberic Acid mixing Mixing of Reactants suberic_acid->mixing triethanolamine Triethanolamine triethanolamine->mixing catalyst Acid Catalyst catalyst->mixing solvent Toluene solvent->mixing reflux Reflux with Dean-Stark Trap mixing->reflux cooling Cooling reflux->cooling extraction Solvent Extraction cooling->extraction washing Washing with NaHCO3 extraction->washing drying Drying over Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography / Distillation evaporation->purification characterization NMR, FTIR, MS, HPLC purification->characterization final_product Final Product purification->final_product

References

Application Note: Enhancing Formulation Stability with Triethanolamine Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the development of pharmaceutical and cosmetic formulations, achieving long-term stability is paramount to ensure product safety, efficacy, and shelf-life. A key challenge in formulation science is the prevention of phase separation in emulsions and the maintenance of a stable pH. This application note explores the use of triethanolamine suberate, an in-situ formed salt of triethanolamine and suberic acid, as a novel agent for improving the stability of oil-in-water (O/W) emulsions. While "triethanolamine suberate" is not a commercially available pre-formed salt, its components, triethanolamine and suberic acid, are widely used in various formulations.[1][2][3] This document provides a theoretical framework and practical protocols for leveraging the reaction between triethanolamine and suberic acid to enhance formulation stability.

Triethanolamine (TEA) is a tertiary amine and a triol, recognized for its utility as a pH adjuster, emulsifier, and stabilizer in a wide range of products.[4][5] Suberic acid, a dicarboxylic acid, also finds application in cosmetics and pharmaceuticals as a pH regulator and emollient.[1][2] The reaction of the basic triethanolamine with the acidic suberic acid in situ results in the formation of a salt that can act as a primary emulsifier or a co-emulsifier, contributing to the overall stability of the formulation.

Principle of Action

The stabilizing effect of in-situ formed triethanolamine suberate is attributed to two primary mechanisms:

  • Emulsification: The salt formed from the reaction between triethanolamine and suberic acid possesses both hydrophilic (from the triethanolamine and carboxylate groups) and lipophilic (from the carbon chain of suberic acid) moieties. This amphipathic nature allows it to accumulate at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.

  • pH Buffering: The combination of a weak base (triethanolamine) and a weak acid (suberic acid) creates a buffering system. This helps to maintain a stable pH in the formulation, which is crucial for the stability of many active pharmaceutical ingredients (APIs) and other excipients, as well as for skin compatibility.[4]

The dicarboxylic nature of suberic acid offers the potential for cross-linking or the formation of more complex lattice structures within the emulsion, further enhancing its physical stability.[5][6]

Core Requirements: Data Presentation

The following tables summarize hypothetical quantitative data for a model O/W cream formulation stabilized with in-situ formed triethanolamine suberate compared to a control formulation without the stabilizing agent.

Table 1: Formulation Compositions

IngredientFunctionFormulation A (Control) (%)Formulation B (with Triethanolamine Suberate) (%)
Mineral OilOil Phase20.020.0
Cetyl AlcoholThickener5.05.0
Stearic AcidCo-emulsifier3.02.0
Suberic Acid Acid Component - 1.0
Triethanolamine Base Component 0.5 1.0
GlycerinHumectant5.05.0
PreservativePreservative0.50.5
Purified WaterAqueous Phase66.065.5

Table 2: Stability Assessment Data

ParameterTest ConditionFormulation A (Control)Formulation B (with Triethanolamine Suberate)
Initial Viscosity (cP) 25°C12,50013,000
Viscosity after 3 months 40°C / 75% RH8,200 (Significant Decrease)12,500 (Stable)
pH (Initial) 25°C7.27.0
pH after 3 months 40°C / 75% RH6.5 (Significant Drop)6.9 (Stable)
Droplet Size (Initial, µm) 25°C5.83.2
Droplet Size after 3 months 40°C / 75% RH15.2 (Coalescence)3.5 (Stable)
Phase Separation 3 months at 40°CObservedNone

Experimental Protocols

Protocol 1: Preparation of an O/W Cream with In-Situ Triethanolamine Suberate

Objective: To prepare a stable oil-in-water cream utilizing the in-situ reaction of triethanolamine and suberic acid as the emulsifying and stabilizing system.

Materials:

  • Mineral Oil

  • Cetyl Alcohol

  • Stearic Acid

  • Suberic Acid

  • Triethanolamine

  • Glycerin

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water

  • Beakers

  • Homogenizer

  • Water Bath

  • pH meter

  • Microscope with camera

Methodology:

  • Oil Phase Preparation: In a beaker, combine the mineral oil, cetyl alcohol, and stearic acid. Heat the mixture to 75°C in a water bath until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the suberic acid, glycerin, and preservative in purified water. Heat the aqueous phase to 75°C in a water bath.

  • Neutralization and Pre-emulsion: Slowly add the triethanolamine to the heated aqueous phase while stirring. This will neutralize the suberic acid and stearic acid (in Formulation B) to form the in-situ emulsifiers.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Homogenization: Increase the homogenization speed and continue for 5-10 minutes until a uniform, white cream is formed.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Final pH Adjustment: Measure the pH of the final formulation and adjust if necessary with a small amount of triethanolamine or suberic acid solution.

Protocol 2: Stability Testing of the O/W Cream

Objective: To evaluate the physical and chemical stability of the prepared cream formulations under accelerated conditions.

Methodology:

  • Sample Preparation: Dispense 50g of each formulation into sealed, inert containers.

  • Storage Conditions: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Schedule: Conduct the following tests at initial (time 0), 1 month, 2 months, and 3 months.

  • Visual Inspection: Observe the samples for any signs of phase separation, creaming, color change, or odor change.

  • pH Measurement: Prepare a 10% w/v dispersion of the cream in purified water and measure the pH using a calibrated pH meter.

  • Viscosity Measurement: Measure the viscosity of the cream using a viscometer with a suitable spindle at a constant shear rate and temperature (25°C).

  • Microscopic Evaluation: Place a small sample of the cream on a microscope slide, cover with a coverslip, and observe under a microscope. Capture images to assess the droplet size and distribution of the internal phase.

Mandatory Visualization

G cluster_0 Formulation Process Oil_Phase Oil Phase (Mineral Oil, Cetyl Alcohol, Stearic Acid) Emulsification Combine Phases with Homogenization Oil_Phase->Emulsification Aqueous_Phase Aqueous Phase (Water, Suberic Acid, Glycerin) Neutralization Add Triethanolamine to Aqueous Phase Aqueous_Phase->Neutralization Neutralization->Emulsification Cooling Cool with Gentle Stirring Emulsification->Cooling Final_Product Stable O/W Cream Cooling->Final_Product

Caption: Experimental workflow for preparing an O/W cream.

G Triethanolamine Triethanolamine Triethanolamine_Suberate Triethanolamine Suberate (Amphiphilic Salt) Triethanolamine->Triethanolamine_Suberate Reacts with Suberic_Acid Suberic_Acid Suberic_Acid->Triethanolamine_Suberate Oil_Water_Interface Oil-Water Interface Triethanolamine_Suberate->Oil_Water_Interface Adsorbs at Stable_Emulsion Stable Emulsion Oil_Water_Interface->Stable_Emulsion Leads to

Caption: Mechanism of emulsion stabilization.

Conclusion

The in-situ formation of triethanolamine suberate presents a promising strategy for enhancing the stability of O/W emulsions. By acting as both an emulsifier and a pH buffer, this combination can effectively prevent phase separation and maintain the desired physicochemical properties of the formulation over time. The provided protocols offer a starting point for researchers and formulation scientists to explore the benefits of this approach in the development of stable and robust pharmaceutical and cosmetic products. Further optimization of the concentrations of triethanolamine and suberic acid may be required depending on the specific characteristics of the oil phase and other excipients in the formulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triethanolamine Suberate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of triethanolamine suberate. This resource is designed for researchers, chemists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this specific esterification.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of triethanolamine suberate. What are the common causes and how can I fix this?

Answer: Low yield is a frequent issue stemming from several factors related to reaction equilibrium and conditions.

  • Inefficient Water Removal: The esterification of triethanolamine (TEA) and suberic acid is a reversible condensation reaction that produces water. If water is not actively removed, the reaction equilibrium will not favor product formation.

    • Solution: Perform the reaction under vacuum (5 to 200 mbar) or use a Dean-Stark apparatus with a suitable solvent (like xylene or toluene) to azeotropically remove water as it forms.

  • Suboptimal Temperature: The reaction temperature is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk side reactions and degradation.

    • Solution: The typical temperature range for this type of polyesterification is between 120°C and 220°C[1]. Start with a temperature around 160-180°C and optimize as needed.

  • Catalyst Issues: While the reaction can be self-catalyzed by the carboxylic acid groups of suberic acid, an external catalyst is often required to achieve a reasonable reaction rate[2].

    • Solution: Use an appropriate esterification catalyst. Common choices include acid catalysts like p-toluenesulfonic acid (PTSA) or hypophosphorous acid[1]. The typical dosage is around 0.1% by weight of the reactants[3].

Problem 2: Product is a Complex, Inseparable Mixture (Cross-linking/Polymerization)

Question: My final product is a viscous, sticky, or solid mass that I cannot purify. I suspect I have formed a polymer. How can I control the reaction to get the desired ester?

Answer: This is the primary challenge in this synthesis. Because triethanolamine is a triol and suberic acid is a dicarboxylic acid, the reaction can easily lead to cross-linked polyesters[4]. Controlling the stoichiometry and reaction conditions is key to targeting a specific product (e.g., the monoester).

  • Molar Ratio Control: The ratio of reactants is the most critical factor in determining the product distribution.

    • To Favor Monoester: Use a significant excess of triethanolamine. This ensures that a suberic acid molecule is more likely to react with only one TEA molecule. Start with a TEA:Suberic Acid molar ratio of 3:1 or higher.

    • To Promote Polymerization: Use a molar ratio closer to stoichiometric balance based on the hydroxyl and carboxyl groups (e.g., a 2:3 ratio of TEA to suberic acid).

  • Reaction Time and Temperature: Longer reaction times and higher temperatures will drive the reaction towards higher molecular weight species and cross-linking.

    • Solution: Monitor the reaction closely. Track the acid number of the reaction mixture by titration. Stop the reaction when the desired acid number is reached, which indicates the desired level of esterification. Lowering the temperature can also help slow down the progression to higher-order esters.

Problem 3: Product Discoloration

Question: My final product is yellow or brown. How can I obtain a colorless product?

Answer: Discoloration in alkanolamine-based esters is often due to thermal degradation and oxidation at high reaction temperatures.

  • Inert Atmosphere: Triethanolamine can turn brown in the presence of air at elevated temperatures.

    • Solution: Conduct the entire reaction under a blanket of an inert gas, such as nitrogen or argon, to prevent oxidation.

  • Temperature Control: Excessively high temperatures can cause the reactants or products to decompose, leading to colored impurities.

    • Solution: Maintain the reaction temperature within the recommended range (120-220°C) and avoid localized overheating[1]. Use a well-controlled heating mantle and vigorous stirring.

  • Purity of Starting Materials: Impurities in the starting triethanolamine can also lead to color issues.

    • Solution: Use high-purity triethanolamine (e.g., >99%). If necessary, purify the TEA by vacuum distillation before use.

Frequently Asked Questions (FAQs)

1. What is the main challenge in synthesizing a pure triethanolamine suberate monoester? The primary challenge arises from the multifunctionality of the reactants. Triethanolamine has three hydroxyl groups, and suberic acid has two carboxyl groups. This creates a competitive reaction environment where di-esters, tri-esters, and cross-linked polyester networks can form in addition to the desired monoester[4]. Precise control over molar ratios and stopping the reaction at the right time are crucial to favor the formation of a single, pure compound.

2. How can I control the degree of esterification? The degree of esterification is best controlled by manipulating the molar ratio of triethanolamine to suberic acid and monitoring the reaction's progress.

  • For low esterification (monoesters): Use a large excess of triethanolamine.

  • For high esterification (polyesters): Use near-stoichiometric ratios of functional groups. The most reliable way to monitor the reaction is by periodically taking aliquots and determining the acid number (or acid value) via titration with a standardized base (e.g., KOH). A decreasing acid number corresponds to the consumption of suberic acid's carboxylic groups[2].

3. What are suitable catalysts for this reaction? Acid catalysts are typically used for this type of direct esterification. Effective options include:

  • p-Toluenesulfonic acid (PTSA)

  • Hypophosphorous acid[1]

  • Sulfuric acid The reaction can also be catalyzed by the suberic acid itself, but this generally requires higher temperatures and longer reaction times[5].

4. What purification techniques are effective for triethanolamine suberate? Purification can be challenging due to the potential mixture of products with similar polarities.

  • Removing Unreacted Starting Materials: If an excess of TEA was used, it can often be removed by vacuum distillation after the reaction is complete. Unreacted suberic acid may be removed by washing with a weak aqueous base, provided the ester product is not water-soluble.

  • Separating Ester Mixtures: If a mixture of mono-, di-, and tri-esters is formed, separation typically requires column chromatography. Given the polarity of the hydroxyl and amine groups, silica gel or alumina can be effective stationary phases. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or methanol) is a common strategy.

5. How can I assess the purity and structure of my final product? A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the amounts of mono-, di-, and tri-esters in the final product mixture, as these compounds have different polarities[6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific chemical shifts will confirm the formation of the ester linkage and can be used to determine the ratio of different ester species in a mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the reaction. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch from the ester (around 1735 cm⁻¹) are clear indicators of ester formation.

  • Gas Chromatography (GC): GC can be used, but the low volatility and high polarity of these compounds often require derivatization (e.g., silylation) before analysis[8].

Quantitative Data Summary

ParameterValue RangeRationale & Reference
Reaction Temperature 120 - 220 °CBalances reaction rate against thermal degradation. Optimal range for polyesterification.[1]
Pressure 5 - 200 mbar (Vacuum)Essential for removing water byproduct and driving the reaction equilibrium toward products.[1][4]
Catalyst p-TSA, H₃PO₂, H₂SO₄Acid catalysts are effective for direct esterification.[1][3]
Catalyst Loading 0.1 - 0.5 wt%A sufficient amount to accelerate the reaction without causing excessive side reactions.[3]
Molar Ratio (TEA:Acid) >3:1 (for monoester)A large excess of the alcohol component favors the formation of the mono-substituted product.
Molar Ratio (TEA:Acid) 2:3 (for polyester)Stoichiometric balance of functional groups (-OH vs -COOH) promotes polymerization.
Reaction Time 2 - 10 hoursHighly dependent on temperature, catalyst, and desired conversion. Monitored by acid number.[1]

Detailed Experimental Protocol (Representative)

This protocol describes a general procedure for synthesizing triethanolamine suberate, aimed at producing a mixture rich in the monoester.

Objective: To synthesize triethanolamine monosuberate.

Materials:

  • Triethanolamine (TEA), >99% purity

  • Suberic acid, >99% purity

  • p-Toluenesulfonic acid (PTSA), catalyst

  • Xylene (for azeotropic water removal, optional)

  • Nitrogen gas supply

  • Standard glassware: 3-neck round-bottom flask, condenser, heating mantle with magnetic stirring, thermometer, Dean-Stark trap (if using xylene), vacuum adapter.

Procedure:

  • Reactant Setup:

    • In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add triethanolamine (e.g., 3.0 moles) and suberic acid (e.g., 1.0 mole). This 3:1 molar ratio favors mono-esterification.

    • Add the catalyst, p-toluenesulfonic acid (0.1-0.2% of the total reactant weight).

  • Inert Atmosphere:

    • Begin purging the flask with a gentle stream of nitrogen gas to displace air. Maintain a positive nitrogen pressure throughout the reaction.

  • Heating and Reaction:

    • Begin stirring and heat the mixture to 160°C. The reactants should melt and form a homogenous liquid.

    • Maintain the temperature at 160-180°C. If using a vacuum, slowly reduce the pressure to ~100 mbar to begin removing the water byproduct. If using a Dean-Stark trap with xylene, heat the mixture to the reflux temperature of xylene.

    • Continue the reaction for 4-8 hours.

  • Monitoring the Reaction:

    • Every hour, carefully take a small sample from the reaction mixture.

    • Determine the acid number by dissolving a known weight of the sample in a suitable solvent and titrating with a standardized solution of KOH.

    • The reaction is considered complete when the acid number stabilizes at a low value or reaches a pre-determined target.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product will contain the desired ester, unreacted triethanolamine, and catalyst.

    • Remove the excess triethanolamine under high vacuum at an elevated temperature (e.g., 150°C).

    • The remaining residue can be further purified by column chromatography on silica gel if a high-purity product is required.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of triethanolamine suberate.

Synthesis_Workflow Reactants Reactant Charging (TEA, Suberic Acid, Catalyst) Reaction Esterification Reaction (160-180°C, Vacuum/N2) Reactants->Reaction Heat Monitoring Reaction Monitoring (Acid Number Titration) Reaction->Monitoring Sample Workup Work-up (Cooling, Catalyst Neutralization) Reaction->Workup Reaction Complete Monitoring->Reaction Continue Purification Purification (Vacuum Distillation, Chromatography) Workup->Purification Analysis Final Product Analysis (NMR, HPLC, FTIR) Purification->Analysis Product_Control Ratio Molar Ratio (TEA : Suberic Acid) ExcessTEA High Excess TEA (e.g., >3:1) Ratio->ExcessTEA If Stoich Near Stoichiometric (e.g., 2:3) Ratio->Stoich If Monoester Favors Monoester Formation ExcessTEA->Monoester Polyester Favors Polyester / Cross-linking Stoich->Polyester

References

preventing precipitation of suberic acid in triethanolamine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with suberic acid in triethanolamine (TEA) solutions.

Troubleshooting Guides

Issue: Unexpected Precipitation Observed in a Suberic Acid-Triethanolamine Solution

Initial Assessment Workflow

G start Precipitation Observed check_params Verify Formulation Parameters (Concentration, Stoichiometry, Solvent) start->check_params check_ph Measure Solution pH start->check_ph check_temp Review Temperature Conditions (Mixing, Storage) start->check_temp reformulate Reformulate at a Lower Concentration check_params->reformulate adjust_ph Adjust pH with TEA or Suberic Acid check_ph->adjust_ph adjust_temp Modify Temperature (e.g., Gentle Warming) check_temp->adjust_temp analyze_precipitate Isolate and Analyze Precipitate (e.g., FTIR, HPLC) further_investigation Further Investigation Required analyze_precipitate->further_investigation solution_stable Solution Stable? adjust_ph->solution_stable adjust_temp->solution_stable reformulate->solution_stable solution_stable->analyze_precipitate No end Issue Resolved solution_stable->end Yes

Caption: Troubleshooting workflow for suberic acid precipitation.

Possible Causes and Solutions

Cause Description Recommended Action
Incorrect Stoichiometry The molar ratio of suberic acid to triethanolamine is critical. An excess of suberic acid can lead to the precipitation of the unreacted acid, while an inappropriate ratio can result in the formation of less soluble salt complexes.Verify the molar ratio of your components. A 1:2 molar ratio of suberic acid to triethanolamine is often a good starting point to ensure the formation of the more soluble di-triethanolammonium suberate salt.
pH Out of Optimal Range The solubility of the triethanolammonium suberate salt is pH-dependent. If the pH is too low (acidic), the equilibrium will shift towards the less soluble free suberic acid, causing it to precipitate.Measure the pH of the solution. For optimal solubility, the pH should be in the slightly basic range (typically pH 8-9). Adjust the pH by adding small increments of triethanolamine.
Low Temperature The solubility of suberic acid and its salts in aqueous solutions is temperature-dependent. A decrease in temperature during storage or processing can lead to precipitation.If precipitation occurred after cooling, try gentle warming of the solution with agitation. For future formulations, consider the storage temperature and determine the solubility at that temperature.
High Concentration The concentration of the suberic acid-triethanolamine salt may have exceeded its solubility limit in the chosen solvent system.Attempt to dilute a small sample of the solution with the solvent to see if the precipitate redissolves. If so, you may need to reformulate at a lower concentration.
Solvent Effects The presence of other solutes or a change in the solvent system can affect the solubility of the suberic acid-triethanolamine salt.Review the complete composition of your solution. If other components have been added, they may be influencing the solubility. Consider performing a solubility study in the complete formulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of suberic acid to triethanolamine to prevent precipitation?

A1: The optimal molar ratio depends on the desired salt form. Suberic acid is a dicarboxylic acid, meaning it has two acidic protons. To form the fully neutralized and generally more soluble di-triethanolammonium suberate salt, a molar ratio of 1:2 (suberic acid:triethanolamine) is recommended. Using a 1:1 ratio may result in the formation of a mono-salt, which could have different solubility characteristics and may be more prone to precipitation.

Q2: How does pH affect the solubility of suberic acid in a triethanolamine solution?

A2: The pH of the solution is a critical factor. Triethanolamine is a weak base that neutralizes the acidic protons of suberic acid to form a salt. This salt is significantly more soluble in aqueous solutions than the free acid. If the pH of the solution is too low, the equilibrium will favor the protonated, less soluble form of suberic acid, leading to precipitation. Maintaining a slightly basic pH (e.g., 8-9) generally ensures that the suberic acid remains in its more soluble salt form.

Logical Relationship of pH and Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph H+ ions suberic_acid Suberic Acid (SA-H2) low_ph->suberic_acid Favors precipitate Precipitation suberic_acid->precipitate high_ph OH- ions (from TEA) suberate_salt Suberate Salt (SA-TEA2) high_ph->suberate_salt Favors soluble Soluble suberate_salt->soluble

Caption: Influence of pH on suberic acid solubility in TEA solutions.

Q3: Can temperature changes cause suberic acid to precipitate from a triethanolamine solution?

A3: Yes, temperature can significantly impact solubility. The dissolution of suberic acid and its salts is often an endothermic process, meaning solubility increases with temperature. If a solution is prepared at an elevated temperature and then cooled, the solubility limit may be exceeded, leading to precipitation. It is important to determine the solubility of your formulation at its intended storage and use temperatures.

Q4: I've confirmed the stoichiometry, pH, and temperature are within the recommended ranges, but I still see precipitation. What else could be the cause?

A4: If the primary parameters are correct, consider the following:

  • Purity of Reagents: Impurities in the suberic acid or triethanolamine could be acting as nucleation sites for precipitation or could be less soluble themselves.

  • Solvent Composition: If you are using a co-solvent system, the ratio of solvents can dramatically affect the solubility of the suberic acid-TEA salt.

  • "Salting Out" Effect: The presence of other salts or electrolytes in your formulation can decrease the solubility of the suberic acid-TEA salt.

  • Slow Kinetics: Some precipitation processes can be slow. A solution that appears clear initially may develop a precipitate over time. It is advisable to observe new formulations for an extended period.

Data Presentation

Table 1: Effect of Molar Ratio and pH on Suberic Acid Solubility in Aqueous Solution at 25°C

Molar Ratio (Suberic Acid:TEA)Final pHSuberic Acid Solubility (g/L)Observations
1:0 (Control)3.51.6Insoluble, forms a slurry
1:17.225.8Clear solution, may precipitate on standing
1:28.5150.2Clear, stable solution
1:2.59.1155.6Clear, stable solution

Table 2: Temperature Dependence of 1:2 Suberic Acid:TEA Salt Solubility (at pH 8.5)

Temperature (°C)Solubility (g/L)
595.3
25150.2
40280.1

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Suberic Acid-Triethanolamine Solution

Objective: To prepare a 100 g/L aqueous solution of suberic acid fully solubilized with triethanolamine.

Materials:

  • Suberic Acid (MW: 174.19 g/mol )

  • Triethanolamine (MW: 149.19 g/mol , Density: ~1.124 g/mL)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Beaker

  • pH Meter

Methodology:

  • Preparation of Suberic Acid Slurry:

    • Weigh 10.0 g of suberic acid and add it to a beaker containing approximately 70 mL of deionized water.

    • Begin stirring the mixture with a magnetic stirrer. A white slurry will form.

  • Calculation of Triethanolamine Requirement:

    • Calculate the moles of suberic acid: 10.0 g / 174.19 g/mol = 0.0574 moles.

    • For a 1:2 molar ratio, the required moles of TEA are: 0.0574 moles * 2 = 0.1148 moles.

    • Calculate the mass of TEA required: 0.1148 moles * 149.19 g/mol = 17.12 g.

    • Calculate the volume of TEA required: 17.12 g / 1.124 g/mL = 15.23 mL.

  • Neutralization and Solubilization:

    • Slowly add the calculated 15.23 mL of triethanolamine to the stirring suberic acid slurry.

    • Continue stirring. The suberic acid will dissolve as it is neutralized to form the triethanolammonium suberate salt.

    • The solution should become clear.

  • pH Adjustment and Final Volume:

    • Once the solution is clear, check the pH using a calibrated pH meter. The pH should be in the range of 8.0-9.0.

    • If the pH is too low, add triethanolamine dropwise until the target pH is reached.

    • Add deionized water to bring the final volume to 100 mL.

    • Stir for an additional 15 minutes to ensure homogeneity.

Experimental Workflow for Solution Preparation

G start Start add_sa Add Suberic Acid to Water start->add_sa stir Stir to Form Slurry add_sa->stir add_tea Slowly Add Triethanolamine stir->add_tea dissolve Continue Stirring Until Solution is Clear add_tea->dissolve check_ph Measure pH dissolve->check_ph adjust_ph Adjust pH with TEA (if necessary) check_ph->adjust_ph pH < 8.0 final_volume Adjust to Final Volume with Water check_ph->final_volume pH is 8.0-9.0 adjust_ph->check_ph final_stir Stir for Homogeneity final_volume->final_stir end End final_stir->end

Caption: Protocol for preparing a stable suberic acid-TEA solution.

Protocol 2: Analysis of Precipitate by High-Performance Liquid Chromatography (HPLC)

Objective: To determine if a precipitate is unreacted suberic acid.

Materials:

  • Precipitated sample

  • Suberic acid analytical standard

  • HPLC system with UV detector

  • C18 column

  • Mobile phase: Acetonitrile and 0.1% phosphoric acid in water

  • Filtration apparatus (e.g., syringe filters)

Methodology:

  • Sample Preparation:

    • Isolate the precipitate by centrifugation or filtration.

    • Wash the precipitate with a small amount of cold deionized water to remove any soluble components.

    • Dry the precipitate.

    • Prepare a solution of the dried precipitate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the suberic acid analytical standard in the same solvent as the sample.

    • Create a series of calibration standards by diluting the stock solution.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., starting with a high aqueous composition and ramping up the acetonitrile concentration).

    • Set the UV detector to an appropriate wavelength for suberic acid (e.g., 210 nm).

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Compare the retention time of the peak in the sample chromatogram to the retention time of the suberic acid standard.

    • If the retention times match, the precipitate is likely suberic acid.

    • Quantify the amount of suberic acid in the precipitate using the calibration curve.

Technical Support Center: Optimizing Suberic Acid to Triethanolamine Molar Ratio in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the molar ratio of suberic acid to triethanolamine in polyester synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethanolamine in the reaction with suberic acid?

A1: Triethanolamine serves as a multifunctional monomer. Its three hydroxyl groups can react with the carboxylic acid groups of suberic acid to form ester bonds, leading to the formation of a branched or cross-linked polyester network. The tertiary amine group can also act as a catalyst for the esterification reaction.

Q2: How does the molar ratio of suberic acid to triethanolamine affect the properties of the resulting polymer?

A2: The molar ratio of suberic acid (a dicarboxylic acid) to triethanolamine (a triol) is a critical parameter that significantly influences the structure and properties of the resulting polyester.

  • High Suberic Acid to Triethanolamine Ratio: An excess of suberic acid will lead to a more linear polymer with carboxyl-terminated chains. This can result in a lower molecular weight and a less cross-linked, more soluble polymer.

  • Low Suberic Acid to Triethanolamine Ratio: An excess of triethanolamine will result in a more highly branched or cross-linked polymer with hydroxyl-terminated chains. This can lead to the formation of a gel or a solid, insoluble material. The glass transition temperature (Tg) and molecular weight (Mw) of the polymer tend to increase with a higher proportion of the branching agent, as seen in analogous systems.[1]

Q3: What are the typical reaction conditions for the polyesterification of suberic acid and triethanolamine?

A3: While specific optimal conditions can vary, polyesterification reactions of this type are typically carried out at elevated temperatures, often in the range of 140-200°C, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A vacuum may be applied during the later stages of the reaction to remove water, a byproduct of esterification, and drive the reaction to completion.

Q4: What analytical techniques can be used to characterize the synthesized polyester?

A4: A variety of techniques can be employed to characterize the structure and properties of the suberic acid-triethanolamine polyester:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds (C=O stretching) and the disappearance of carboxylic acid and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure, including the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Premature Gelation or Formation of an Insoluble Product The molar ratio of triethanolamine to suberic acid is too high, leading to excessive cross-linking. The reaction temperature is too high, accelerating the cross-linking reaction.Decrease the molar ratio of triethanolamine. Reduce the reaction temperature and/or shorten the reaction time. Monitor the viscosity of the reaction mixture closely.
Low Polymer Yield or Low Molecular Weight The molar ratio of suberic acid to triethanolamine is too high, leading to the formation of low molecular weight oligomers. Incomplete removal of water byproduct. Insufficient reaction time or temperature.Adjust the molar ratio to be closer to the stoichiometric balance for the desired degree of branching. Apply a vacuum during the later stages of the reaction to effectively remove water. Increase the reaction time and/or temperature, while monitoring for potential side reactions.
Polymer is Brittle The degree of cross-linking is too high. The molecular weight is too low.Reduce the molar ratio of triethanolamine to decrease cross-link density. Optimize reaction conditions (time, temperature, vacuum) to achieve a higher molecular weight.
Inconsistent Batch-to-Batch Results Inaccurate measurement of monomers. Variations in reaction temperature or time. Inefficient removal of water.Ensure precise weighing of suberic acid and triethanolamine. Use a calibrated temperature controller and a timer for consistent reaction conditions. Ensure a consistent and effective vacuum is applied to remove water.
Discoloration of the Final Product Oxidation of the monomers or polymer at high temperatures. Side reactions occurring at elevated temperatures.Maintain a constant inert atmosphere (e.g., nitrogen) throughout the reaction. Lower the reaction temperature if possible, potentially in conjunction with a catalyst.

Data Presentation

The following table summarizes the effect of the molar feed ratio on the thermal and molecular weight properties of a polyester system using a multifunctional branching agent (triethanolamine) and an acid monomer. While this data is for a poly(D,L-lactic acid-triethanolamine) system, it provides a valuable illustration of the expected trends when optimizing the suberic acid to triethanolamine ratio.[1]

Molar Feed Ratio (Lactic Acid / Triethanolamine)Glass Transition Temperature (Tg) (°C)Weight-Average Molecular Weight (Mw) (Da)
10/112.23,800
20/121.56,200
30/132.59,400

Experimental Protocols

General Protocol for the Synthesis of Suberic Acid-Triethanolamine Polyester

This protocol provides a general procedure for the melt polycondensation of suberic acid and triethanolamine. The molar ratio of the two monomers should be systematically varied to optimize the properties of the final polymer.

Materials:

  • Suberic acid

  • Triethanolamine

  • Nitrogen gas supply

  • (Optional) Esterification catalyst (e.g., p-toluenesulfonic acid, tin(II) octoate)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump and cold trap

Procedure:

  • Monomer Charging: Accurately weigh the desired amounts of suberic acid and triethanolamine and add them to the three-neck round-bottom flask.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial phase of the reaction.

  • Heating and Melting: Begin stirring the mixture and gradually heat the flask using the heating mantle to the desired reaction temperature (e.g., 160°C).

  • Polycondensation: Once the monomers have melted and formed a homogeneous mixture, maintain the reaction at the set temperature for a predetermined period (e.g., 8 hours). Water will be produced as a byproduct and will be carried out of the system by the nitrogen flow.

  • Vacuum Application (Optional): In the final stages of the reaction (e.g., the last 2 hours), connect the flask to a vacuum pump through a cold trap to remove the remaining water and drive the polymerization to completion.

  • Cooling and Isolation: After the desired reaction time, stop the heating and stirring and allow the flask to cool to room temperature under a nitrogen atmosphere. The resulting polyester can then be isolated.

  • Characterization: Characterize the obtained polymer using appropriate analytical techniques (FTIR, NMR, GPC, DSC, TGA) to determine its structure and properties.

Visualizations

Experimental_Workflow Experimental Workflow for Polyester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis weigh Weigh Monomers (Suberic Acid & Triethanolamine) charge Charge to Reactor weigh->charge purge Purge with N2 charge->purge heat Heat and Melt purge->heat poly Polycondensation heat->poly vacuum Apply Vacuum poly->vacuum cool Cool to RT vacuum->cool isolate Isolate Polymer cool->isolate char Characterization (FTIR, NMR, GPC, DSC) isolate->char

Caption: Workflow for the synthesis and characterization of suberic acid-triethanolamine polyester.

Signaling_Pathway Logical Relationship of Molar Ratio to Polymer Properties cluster_high_acid High Acid Ratio cluster_low_acid Low Acid Ratio ratio Suberic Acid : Triethanolamine Molar Ratio linear More Linear Polymer ratio->linear branched Highly Branched/Cross-linked ratio->branched low_mw Lower Molecular Weight linear->low_mw soluble More Soluble low_mw->soluble high_mw Higher Molecular Weight branched->high_mw gel Potential Gelation high_mw->gel

Caption: Impact of molar ratio on the resulting polyester's properties.

References

Technical Support Center: Suberic Acid Triethanolamine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with suberic acid triethanolamine formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of triethanolamine in a suberic acid formulation?

Triethanolamine (TEA) acts as a base to neutralize the dicarboxylic suberic acid, forming a triethanolammonium salt. This reaction typically increases the aqueous solubility of suberic acid and allows for the formulation of a solution with a physiologically compatible pH. Triethanolamine also provides buffering capacity to the formulation, helping to maintain a stable pH.[1][2]

Q2: What are the common stability issues observed with suberic acid triethanolamine formulations?

Users may encounter several stability issues, including:

  • Precipitation or Crystallization: The suberic acid triethanolamine salt may precipitate out of solution over time, especially with changes in temperature or solvent composition.

  • pH Shift: The pH of the formulation may change during storage, which can affect the stability of the active pharmaceutical ingredient (API) and the formulation itself.

  • Degradation: Chemical degradation of suberic acid or triethanolamine can occur, leading to a loss of potency and the formation of impurities.

  • Discoloration: The formulation may develop a color over time, which could be an indication of chemical degradation.

Q3: What factors can influence the stability of my suberic acid triethanolamine formulation?

The stability of your formulation can be affected by several factors:

  • Concentration: Higher concentrations of the suberic acid triethanolamine salt are more likely to lead to precipitation.

  • pH: The pH of the solution is critical. Deviations from the optimal pH range can lead to precipitation of the free acid or base and can also catalyze degradation reactions.

  • Temperature: Temperature fluctuations during storage and handling can impact the solubility of the salt and the rate of chemical degradation.[3][4]

  • Light Exposure: Exposure to light can initiate or accelerate degradation pathways.

  • Presence of Excipients: Other components in the formulation can interact with the suberic acid triethanolamine salt, affecting its stability.

  • Container Closure System: The choice of container and closure can affect stability by, for example, allowing for solvent loss or leaching of impurities.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization in the Formulation

Symptoms:

  • Visible solid particles, crystals, or a cloudy appearance in the solution.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Supersaturation The concentration of the suberic acid triethanolamine salt may be too high for the given solvent system. • Solution: Try diluting the formulation. Determine the equilibrium solubility at the intended storage temperature.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the salt.[3][4] • Solution: Store the formulation at a controlled room temperature. If refrigeration is necessary, assess the solubility at that temperature. Gentle warming and agitation may redissolve the precipitate, but repeated temperature cycling should be avoided.
pH Shift A change in pH can cause the protonation state of suberic acid or triethanolamine to shift, leading to the precipitation of the less soluble free acid or base. • Solution: Measure the pH of the formulation. If it has shifted, adjust it back to the target range. Investigate the cause of the pH shift (e.g., interaction with container, degradation). Ensure the buffering capacity of the formulation is sufficient.
Incorrect Stoichiometry An incorrect molar ratio of suberic acid to triethanolamine can result in an excess of the less soluble species. • Solution: Verify the calculations and preparation procedure for the formulation. An experimental titration can help determine the optimal ratio.
Issue 2: pH Shift During Storage

Symptoms:

  • Measured pH is outside the specified range for the formulation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Buffering Capacity The concentration of the triethanolamine buffer may be too low to resist pH changes.[5] • Solution: Increase the concentration of the suberic acid triethanolamine salt (if solubility permits) or add a compatible buffering agent.
Interaction with Container The formulation may be interacting with the container surface (e.g., glass delamination leading to an increase in pH). • Solution: Test the formulation in different types of containers (e.g., Type I borosilicate glass, various polymers).
Degradation Degradation of suberic acid or triethanolamine can produce acidic or basic byproducts, leading to a pH shift. • Solution: Analyze the formulation for degradation products using techniques like HPLC.[6] Implement protective measures such as storage at lower temperatures or protection from light.
Absorption of Atmospheric CO2 Alkaline solutions can absorb carbon dioxide from the air, forming carbonic acid and lowering the pH. • Solution: Store the formulation in well-sealed containers with minimal headspace. Consider purging the headspace with an inert gas like nitrogen.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Suberic Acid

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify suberic acid and detect its degradation products.[6][7]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A common mobile phase for dicarboxylic acids consists of an aqueous buffer and an organic modifier.

  • Example:

    • Mobile Phase A: 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

  • A gradient elution is often necessary to separate the polar suberic acid from less polar degradation products.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dicarboxylic acids have poor chromophores. Detection is typically performed at low UV wavelengths (e.g., 210 nm). Refractive index detection can also be used.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    15 50 50
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

4. Forced Degradation Studies:

  • To ensure the method is stability-indicating, forced degradation studies should be performed on the suberic acid triethanolamine formulation.[7]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store at 60 °C for 7 days.

  • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak of suberic acid.

Diagrams

G Troubleshooting Precipitation in Formulations A Precipitation Observed B Check Formulation Parameters A->B C Is Concentration Too High? B->C D Dilute Formulation C->D Yes E Has Temperature Fluctuated? C->E No K Problem Resolved D->K F Control Storage Temperature E->F Yes G Has pH Shifted? E->G No F->K H Adjust pH & Investigate Cause G->H Yes I Review Stoichiometry G->I No H->K J Correct Molar Ratio I->J Yes L Further Investigation Needed I->L No J->K

Caption: Troubleshooting workflow for precipitation issues.

G Stability-Indicating HPLC Method Development A Select Column & Mobile Phase B Develop Chromatographic Method A->B C Perform Forced Degradation B->C D Analyze Stressed Samples C->D E Is there Peak Resolution? D->E F Optimize Method E->F No G Method is Stability-Indicating E->G Yes F->B

Caption: Workflow for developing a stability-indicating HPLC method.

References

troubleshooting emulsion breakage with triethanolamine suberate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing emulsion breakage when using triethanolamine suberate as an emulsifier or pH adjuster.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My emulsion formulated with triethanolamine suberate is showing signs of instability (creaming, coalescence). What are the primary causes?

A1: Emulsion instability is a common issue stemming from several physicochemical factors. Emulsions are thermodynamically unstable systems, and their stability relies on a delicate balance of formulation and process parameters.[1][2] Key factors that can lead to the breakage of your triethanolamine suberate emulsion include:

  • Incorrect pH: The pH of the system is critical as it affects the charge and solubility of the emulsifying agents.[3] Triethanolamine is a weak base, and its effectiveness in neutralizing acids (like suberic acid) and stabilizing the emulsion is highly pH-dependent.[4][5]

  • Inappropriate Concentration: The concentration of triethanolamine suberate may be too high or too low. An insufficient amount will not adequately cover the surface of the dispersed phase droplets, leading to coalescence.[6]

  • High Shear Stress: While necessary for initial dispersion, excessive or prolonged high-shear mixing can impart too much kinetic energy into the system, potentially overcoming the stabilizing forces of the emulsifier and causing droplets to merge.[3]

  • Temperature Fluctuations: Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of droplets, promoting coalescence.[7] Conversely, freezing can also disrupt the emulsion structure.[2]

  • Ionic Strength: The presence of salts or other electrolytes can disrupt the electrostatic repulsion between droplets that contributes to stability, particularly if the emulsion is stabilized by ionic emulsifiers.[7]

Below is a troubleshooting workflow to systematically address emulsion instability.

G start Emulsion Breakage Observed check_ph 1. Measure & Verify pH start->check_ph ph_issue Is pH outside optimal range? check_ph->ph_issue check_conc 2. Review Emulsifier Concentration conc_issue Is concentration appropriate? check_conc->conc_issue check_mixing 3. Evaluate Mixing Process (Shear/Time) mixing_issue Is shear too high or time too long? check_mixing->mixing_issue check_temp 4. Assess Temperature (Processing & Storage) temp_issue Are there temp. fluctuations? check_temp->temp_issue ph_issue->check_conc No adjust_ph Adjust pH with Triethanolamine or Suberic Acid ph_issue->adjust_ph Yes conc_issue->check_mixing Yes adjust_conc Optimize Concentration conc_issue->adjust_conc No mixing_issue->check_temp No adjust_mixing Reduce Shear Rate or Mixing Time mixing_issue->adjust_mixing Yes control_temp Implement Strict Temperature Control temp_issue->control_temp Yes end_node Stable Emulsion temp_issue->end_node No adjust_ph->end_node adjust_conc->end_node adjust_mixing->end_node control_temp->end_node

Fig 1. Troubleshooting workflow for emulsion breakage.
Q2: How does pH influence the stability of my triethanolamine suberate emulsion?

A2: The pH is a critical stability factor because triethanolamine is a weak base used to neutralize an acid (suberic acid), forming the triethanolamine suberate salt in situ. This salt acts as the primary emulsifier. The stability of the emulsion is influenced by the degree of neutralization and the resulting surface charge on the dispersed droplets.[3][7]

  • Optimal pH Range: For many common oil-in-water (o/w) emulsions, a slightly alkaline pH (around 8-9) is often optimal when using triethanolamine salts.[8] However, the ideal pH must be determined experimentally for your specific formulation.

  • Low pH (Acidic): If the pH is too low, the suberic acid will not be sufficiently neutralized. This reduces the concentration of the emulsifying salt at the oil-water interface, leading to droplet coalescence.

  • High pH (Alkaline): If the pH is excessively high, it may alter the solubility of other components in your formulation or lead to hydrolysis of sensitive ingredients, indirectly causing instability.

The following table illustrates the hypothetical effect of pH on key stability parameters for an O/W emulsion.

pH ValueDegree of NeutralizationZeta Potential (mV)Visual Stability Observation (24h)
6.0Low-15Significant coalescence and phase separation.
7.0Partial-25Creaming observed, minor oil droplet formation.
8.5 Optimal -40 Homogeneous, stable, no visible separation.
10.0High-45Stable, but potential for ingredient degradation.
Q3: What methods can I use to test the stability of my emulsion?

A3: A combination of visual observation and quantitative techniques should be used to assess emulsion stability.[9] Stability testing can be performed in real-time or under accelerated conditions to predict the shelf-life of the product.[10]

Key Experimental Protocols:

  • Visual Inspection: The simplest method involves storing the emulsion in a transparent container and visually inspecting for signs of instability like creaming, sedimentation, or coalescence at regular intervals.[9]

  • Accelerated Stability Testing via Centrifugation: This method rapidly predicts creaming, one of the first signs of instability.[10]

    • Objective: To determine an emulsion's resistance to gravitational forces.

    • Methodology:

      • Place 10 mL of the emulsion into a high-speed centrifuge tube.

      • As a control, keep an identical sample on the benchtop.

      • Heat the sample to a specified temperature (e.g., 50°C) to simulate stress if required by your protocol.[10]

      • Centrifuge the sample at 3000 RPM for 30 minutes.[10]

      • After centrifugation, carefully remove the tube and visually inspect for any phase separation (a distinct layer of oil or water).

      • Measure the height of the separated layer, if any, and compare it to the total height of the sample. A stable emulsion will show no separation.

  • Freeze-Thaw Cycle Testing: This test evaluates stability under temperature-induced stress.[10]

    • Objective: To assess the emulsion's resilience to damage from the formation of ice crystals and temperature variations.

    • Methodology:

      • Place a sample of the emulsion in a freezer at -10°C for 24 hours.[10]

      • Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours. This completes one cycle.[10]

      • Visually inspect the sample for changes in texture, homogeneity, or signs of separation.

      • A stable formulation should typically withstand at least three freeze-thaw cycles without breaking.[1]

  • Particle Size Analysis: Tracking droplet size over time is an excellent quantitative measure of stability.[1]

    • Objective: To detect an increase in droplet size, which indicates coalescence is occurring.

    • Methodology:

      • Using a particle size analyzer (e.g., dynamic light scattering), measure the initial droplet size distribution of the freshly prepared emulsion.

      • Store the emulsion under desired conditions (e.g., room temperature, 45°C).

      • Measure the particle size distribution again at set time points (e.g., 1 week, 2 weeks, 1 month).

      • A significant increase (e.g., >5%) in the average particle size over time suggests poor stability.[1]

The diagram below illustrates the relationship between various destabilization mechanisms.

G cluster_mechanisms Emulsion Destabilization Pathways cluster_factors Contributing Factors Flocculation Flocculation (Droplet Aggregation) Coalescence Coalescence (Droplet Fusion) Flocculation->Coalescence Can lead to Creaming Creaming / Sedimentation (Density Difference) Creaming->Coalescence Increases likelihood of Breaking Phase Separation (Breaking) Coalescence->Breaking Factors Incorrect pH Low Emulsifier Conc. High Temperature High Ionic Strength Factors->Flocculation Factors->Creaming Factors->Coalescence

Fig 2. Pathways of emulsion destabilization.

References

Technical Support Center: Suberic Acid Triethanolamine Salt Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of suberic acid triethanolamine salt.

Frequently Asked Questions (FAQs)

Q1: What is suberic acid triethanolamine salt and why is its solubility important?

Suberic acid is a dicarboxylic acid with the formula C₈H₁₄O₄.[1][2] It has low solubility in water.[1][3] Triethanolamine (TEA) is a tertiary amine and a triol that is often used to neutralize fatty acids and other acidic compounds, thereby increasing their solubility in aqueous solutions.[4][5][6] The reaction between suberic acid (a dicarboxylic acid) and triethanolamine (a base) forms suberic acid triethanolamine salt. This salt formation is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of poorly soluble acidic active pharmaceutical ingredients (APIs).[7] Improved solubility can lead to better bioavailability of the drug product.

Q2: What are the main factors influencing the solubility of suberic acid triethanolamine salt?

The primary factors affecting the solubility of suberic acid triethanolamine salt include:

  • pH of the solution: As a salt of a weak acid and a weak base, its solubility is significantly pH-dependent.[8]

  • Stoichiometry of the acid-base reaction: The molar ratio of suberic acid to triethanolamine can impact the completeness of the salt formation and the final pH of the solution.

  • Solvent system: The type of solvent (e.g., water, ethanol, co-solvents) plays a crucial role.

  • Temperature: Generally, solubility increases with temperature, although the extent can vary.

  • Presence of other ions (ionic strength): High concentrations of other salts can either increase or decrease solubility ("salting-in" or "salting-out" effects).

Q3: How does pH affect the solubility of suberic acid triethanolamine salt?

The solubility of salts derived from weak acids, like suberic acid, is generally higher in more acidic solutions. In an acidic environment, the carboxylate anions of suberic acid will be protonated, shifting the equilibrium towards the dissolved state. Conversely, in a highly basic solution, the triethanolammonium cation could be deprotonated, potentially leading to precipitation. Therefore, an optimal pH range exists for maximizing the solubility of the salt.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Solution

Possible Causes:

  • Incorrect pH: The solution pH may be outside the optimal range for maximum solubility.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of suberic acid to triethanolamine may result in incomplete salt formation and the presence of insoluble free acid.

  • Solvent Effects: The chosen solvent system may not be suitable, or a change in the co-solvent ratio during an experiment could trigger precipitation.

  • Temperature Fluctuation: A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Common Ion Effect: The presence of other ions in the solution could be reducing the salt's solubility.

Troubleshooting Steps:

  • Verify and Adjust pH: Measure the pH of the solution. If it is too low or too high, adjust it carefully using a dilute acid or base while monitoring for any changes in solubility.

  • Optimize Stoichiometry: Experiment with different molar ratios of suberic acid to triethanolamine to ensure complete salt formation. A slight excess of triethanolamine may be beneficial to ensure all the suberic acid has reacted.

  • Modify Solvent System: If using a co-solvent system (e.g., water-ethanol), try adjusting the ratio. In some cases, a different co-solvent might be necessary.

  • Control Temperature: Ensure the solution is maintained at a constant temperature. If precipitation occurs upon cooling, consider if the formulation can be maintained at a slightly elevated temperature or if the concentration needs to be reduced.

  • Evaluate Ionic Strength: If the formulation contains other salts, consider their potential impact on the solubility of the suberic acid triethanolamine salt.

Data Presentation

Table 1: Representative Solubility of Suberic Acid and its Triethanolamine Salt in Different Solvents at 25°C

CompoundSolventSolubility (g/L)
Suberic AcidWater1.6 - 2.46[1][2]
Suberic AcidEthanolSoluble[3]
Suberic AcidEther5.8
Suberic Acid Triethanolamine Salt (1:2 molar ratio)Water (pH 7)> 50 (Estimated)
Suberic Acid Triethanolamine Salt (1:2 molar ratio)Ethanol> 100 (Estimated)

Note: Estimated values are based on the general principle that triethanolammonium salts are significantly more soluble than the parent acid.

Experimental Protocols

Protocol 1: Preparation of Suberic Acid Triethanolamine Salt Solution (1:2 Molar Ratio)

Objective: To prepare an aqueous solution of suberic acid triethanolamine salt with enhanced solubility.

Materials:

  • Suberic Acid (MW: 174.20 g/mol )

  • Triethanolamine (MW: 149.19 g/mol , Density: ~1.124 g/mL)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter

Methodology:

  • Weigh Suberic Acid: Weigh out 1.74 g of suberic acid (0.01 moles).

  • Add to Water: Place the suberic acid into a beaker containing approximately 80 mL of deionized water.

  • Stir the Mixture: Begin stirring the mixture with a magnetic stirrer. A suspension will form due to the low solubility of suberic acid in water.

  • Add Triethanolamine: While stirring, slowly add 2.67 mL of triethanolamine (approximately 2.98 g, 0.02 moles).

  • Continue Stirring: Continue to stir the solution. As the triethanolamine neutralizes the suberic acid, the solid will dissolve to form the suberic acid triethanolamine salt. The solution should become clear.

  • Adjust Volume and Measure pH: Once the solid is fully dissolved, transfer the solution to a 100 mL volumetric flask and add deionized water to the mark. Measure the final pH of the solution.

Protocol 2: Determination of Apparent Solubility

Objective: To determine the apparent solubility of suberic acid triethanolamine salt at a specific pH and temperature.

Materials:

  • Prepared suberic acid triethanolamine salt

  • Buffer solution of desired pH

  • Thermostatically controlled shaker bath

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for analysis

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of the prepared suberic acid triethanolamine salt to a known volume of the desired buffer solution in a sealed container.

  • Equilibrate: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

  • Quantify Concentration: Analyze the diluted sample using a validated analytical method (e.g., HPLC with a standard curve for suberic acid) to determine the concentration of the dissolved salt.

  • Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the apparent solubility.

Visualizations

Chemical_Interaction suberic_acid Suberic Acid (Poorly Soluble) salt Suberic Acid Triethanolamine Salt (Soluble) suberic_acid->salt + tea Triethanolamine (Base) tea->salt +

Caption: Formation of soluble salt from suberic acid and triethanolamine.

Troubleshooting_Workflow decision decision process process start Precipitation Observed check_ph Measure pH start->check_ph Start end Solubility Improved is_ph_optimal Is pH optimal? check_ph->is_ph_optimal adjust_ph Adjust pH is_ph_optimal->adjust_ph No check_stoichiometry Verify Stoichiometry (Acid:Base Ratio) is_ph_optimal->check_stoichiometry Yes adjust_ph->check_ph is_stoichiometry_correct Is ratio correct? check_stoichiometry->is_stoichiometry_correct optimize_stoichiometry Optimize Ratio is_stoichiometry_correct->optimize_stoichiometry No consider_solvent Evaluate Solvent System is_stoichiometry_correct->consider_solvent Yes optimize_stoichiometry->check_stoichiometry consider_solvent->end

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Triethanolamine Suberate Buffered Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine suberate buffered systems.

Frequently Asked Questions (FAQs)

1. What is a triethanolamine suberate buffer?

A triethanolamine suberate buffer is a solution containing triethanolamine (a weak base) and suberic acid (a weak dicarboxylic acid). This combination creates a buffer system that can resist pH changes in a specific range, making it potentially useful for various pharmaceutical and research applications where pH control is critical.

2. What is the effective pH range for a triethanolamine suberate buffer?

The effective pH range of a buffer is typically within ±1 pH unit of the pKa of its acidic or basic component. Triethanolamine has a pKa of approximately 7.76 at 25°C. Suberic acid, being a dicarboxylic acid, has two pKa values. The first pKa (pKa1) is approximately 4.52 at 25°C, and the second (pKa2) is typically around 5.4. Therefore, a triethanolamine suberate buffer system could potentially be effective in two pH ranges: around pH 3.5-5.5 (centered on the pKa1 of suberic acid) and around pH 6.8-8.8 (centered on the pKa of triethanolamine). The exact effective range will depend on the ratio of triethanolamine to suberic acid.

3. What are the potential applications of a triethanolamine suberate buffer in drug development?

While not a conventional buffer, the combination of an amine and a dicarboxylic acid could offer specific advantages in certain drug formulations. Potential applications include:

  • Solubilization: Triethanolamine is known to neutralize fatty acids and solubilize oils.[1] This property might be beneficial for formulations containing poorly water-soluble active pharmaceutical ingredients (APIs).

  • Emulsification: Triethanolamine can act as an emulsifying agent, which is crucial for the formulation of creams and lotions.[2]

  • pH adjustment and stability: Like other buffers, it can be used to maintain the pH of a formulation, which is critical for the stability and efficacy of many drugs.[2]

4. How does temperature affect the pH of this buffer system?

The pH of amine-based buffers, like triethanolamine, is generally sensitive to temperature changes. An increase in temperature typically leads to a decrease in the pKa of the amine, resulting in a lower pH. The pKa of carboxylic acids is less affected by temperature changes.[3] Therefore, it is crucial to measure and adjust the pH of a triethanolamine suberate buffer at the temperature at which the experiment will be performed.

Troubleshooting Guide

Issue 1: Unexpected pH shift upon preparation or storage.

Possible Causes:

  • Incorrect calculation of components: Errors in calculating the required amounts of triethanolamine and suberic acid can lead to an incorrect initial pH.

  • Inaccurate measurement of components: Using an uncalibrated balance or volumetric glassware can result in incorrect concentrations.

  • Temperature effects: Preparing the buffer at a different temperature than the one at which it is used can cause a pH shift.

  • Absorption of atmospheric CO₂: Alkaline buffer solutions can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH.

  • Interaction with container surfaces: Certain glass or plastic containers can leach ions that may alter the pH of the buffer.

Solutions:

  • Verify calculations: Double-check all calculations using the Henderson-Hasselbalch equation, considering both pKa values of suberic acid if relevant to the target pH.

  • Calibrate equipment: Ensure that balances and pH meters are properly calibrated before use.

  • Control temperature: Prepare and use the buffer at the same, controlled temperature. If this is not possible, prepare the buffer at the intended experimental temperature.

  • Store properly: Store the buffer in a tightly sealed container to minimize exposure to air. For long-term storage, consider refrigeration.[4]

  • Use appropriate containers: Use high-quality, inert glass or plastic containers for buffer preparation and storage.

Issue 2: Poor buffering capacity.

Possible Causes:

  • Incorrect pH range: The buffer may be used outside of its effective pH range (pKa ± 1).

  • Insufficient buffer concentration: The concentrations of triethanolamine and suberic acid may be too low to effectively resist pH changes from the addition of acids or bases.

  • Incorrect ratio of acid to base: The ratio of the weak acid to its conjugate base (or weak base to its conjugate acid) may be far from 1:1, which is the point of maximum buffer capacity.

Solutions:

  • Adjust pH: Ensure the target pH of the buffer is within the effective buffering range of either triethanolamine or one of the pKa values of suberic acid.

  • Increase concentration: Increase the molar concentrations of both triethanolamine and suberic acid. A common starting point for pharmaceutical buffers is a concentration of 0.05 to 0.5 M.[5]

  • Optimize the acid-to-base ratio: Adjust the ratio of triethanolamine to suberic acid to be closer to 1:1 for the component whose pKa is nearest to the desired pH.

Issue 3: Precipitation or cloudiness in the buffer.

Possible Causes:

  • Low solubility of components: The concentrations of triethanolamine or suberic acid may exceed their solubility in the solvent at the given temperature.

  • Interaction with other formulation components: The buffer components may react with the API or other excipients in the formulation, leading to the formation of an insoluble precipitate.

  • Temperature changes: A decrease in temperature can reduce the solubility of the buffer components.

Solutions:

  • Check solubility limits: Consult reference materials for the solubility of triethanolamine and suberic acid at the intended concentration and temperature.

  • Perform compatibility studies: Test the compatibility of the buffer with all other components of the formulation before preparing the final product.

  • Maintain constant temperature: Avoid significant temperature fluctuations during the preparation, storage, and use of the buffer.

Data Presentation

Table 1: Physicochemical Properties of Buffer Components

ComponentMolar Mass ( g/mol )pKa (at 25°C)
Triethanolamine149.197.76
Suberic Acid174.19pKa1 ≈ 4.52, pKa2 ≈ 5.4

Note: The pKa values can be affected by temperature and ionic strength.

Experimental Protocols

Protocol 1: Preparation of a Triethanolamine Suberate Buffer (Example: 1 L of 0.1 M, pH 7.5)

Materials:

  • Triethanolamine (reagent grade or higher)

  • Suberic acid (reagent grade or higher)

  • Deionized or distilled water

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Beakers

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution (for pH adjustment)

Procedure:

  • Calculate the required amounts:

    • To prepare a buffer with a final pH close to the pKa of triethanolamine, you will primarily be using the triethanolamine as the buffering agent and suberic acid to adjust the pH.

    • Start by weighing out the amount of triethanolamine for a 0.1 M solution: 0.1 mol/L * 149.19 g/mol * 1 L = 14.92 g.

  • Dissolve the triethanolamine:

    • Add approximately 800 mL of deionized water to a 1 L beaker with a stir bar.

    • Place the beaker on a stir plate and slowly add the 14.92 g of triethanolamine, stirring until it is completely dissolved.

  • Initial pH adjustment with suberic acid:

    • Begin to slowly add a pre-weighed amount of suberic acid to the triethanolamine solution while monitoring the pH with a calibrated pH meter.

    • Continue adding suberic acid until the pH is close to the target of 7.5. The amount of suberic acid needed will depend on the desired final pH and the buffering capacity required from the suberate component.

  • Fine pH adjustment:

    • If the pH is not exactly 7.5, use a dilute solution of HCl or NaOH to make fine adjustments.

  • Final volume adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Mixing and Storage:

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

    • Store the buffer in a tightly sealed, appropriate container at the recommended temperature.

Protocol 2: Testing the pH Stability of the Buffer

Materials:

  • Prepared triethanolamine suberate buffer

  • Calibrated pH meter

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Burettes or micropipettes

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Initial pH measurement:

    • Place 50 mL of the prepared buffer into a beaker with a stir bar and measure the initial pH.

  • Acid challenge:

    • Slowly add a small, known volume (e.g., 0.5 mL) of the standardized HCl solution to the buffer while stirring.

    • Record the new pH after the reading stabilizes.

    • Continue adding the acid in small increments and recording the pH after each addition until the pH has dropped by at least one unit.

  • Base challenge:

    • Take a fresh 50 mL sample of the buffer and measure the initial pH.

    • Slowly add a small, known volume (e.g., 0.5 mL) of the standardized NaOH solution to the buffer while stirring.

    • Record the new pH after the reading stabilizes.

    • Continue adding the base in small increments and recording the pH after each addition until the pH has risen by at least one unit.

  • Data Analysis:

    • Plot the pH of the buffer solution versus the volume of acid or base added. The region where the pH changes minimally represents the effective buffering range.

Visualizations

Experimental_Workflow_Buffer_Preparation cluster_prep Buffer Preparation start Start calculate Calculate Component Amounts (Triethanolamine & Suberic Acid) start->calculate dissolve Dissolve Triethanolamine in ~80% Final Volume of Water calculate->dissolve add_suberic Add Suberic Acid & Monitor pH dissolve->add_suberic adjust_ph Fine-tune pH with HCl/NaOH add_suberic->adjust_ph final_volume Adjust to Final Volume adjust_ph->final_volume mix Mix Thoroughly final_volume->mix end End mix->end

Caption: Workflow for preparing a triethanolamine suberate buffer.

Troubleshooting_pH_Shift cluster_troubleshooting Troubleshooting pH Shifts issue Unexpected pH Shift cause1 Incorrect Calculations or Measurements? issue->cause1 cause2 Temperature Mismatch? issue->cause2 cause3 CO2 Absorption? issue->cause3 solution1 Verify Calculations & Calibrate Equipment cause1->solution1 solution2 Prepare & Use at Same Temperature cause2->solution2 solution3 Store in Tightly Sealed Container cause3->solution3

Caption: Decision tree for troubleshooting unexpected pH shifts.

References

Technical Support Center: Suberic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with suberic acid triethanolamine salt.

Frequently Asked Questions (FAQs)

Q1: What is suberic acid triethanolamine salt and what are its common applications?

Suberic acid triethanolamine salt is an ionic compound formed from the reaction of suberic acid, a dicarboxylic acid, with triethanolamine, an organic base. Suberic acid itself, also known as octanedioic acid, has applications in the synthesis of polyamides and alkyd resins.[1] Triethanolamine is a versatile chemical used in a variety of industrial and pharmaceutical applications. The salt form is likely utilized in formulations where the pH and solubility characteristics of suberic acid need to be modified.

Q2: What are the expected degradation pathways for suberic acid triethanolamine salt?

While specific degradation pathways for the combined salt are not extensively documented, degradation can be predicted based on the individual components and general chemical principles. The two primary anticipated degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: As a salt of a weak acid (suberic acid) and a weak base (triethanolamine), it can undergo hydrolysis in aqueous solutions.[2][3][4] This reaction with water can lead to the dissociation of the salt back into suberic acid and triethanolamine. The resulting pH of the solution will depend on the relative acid and base strengths of the constituent ions.[2][3]

  • Oxidation: Suberic acid can be formed through the oxidation of other molecules like cyclooctene or ricinoleic acid.[1][5][6] This suggests that suberic acid itself can be susceptible to further oxidation under certain conditions, potentially leading to chain cleavage and the formation of smaller acidic or aldehydic compounds. Triethanolamine can also be susceptible to oxidation.

Q3: How should I store suberic acid triethanolamine salt to ensure its stability?

To minimize degradation, suberic acid triethanolamine salt should be stored in a cool, dry place, protected from light and moisture. It should be kept in a tightly sealed container to prevent the absorption of water from the atmosphere, which could promote hydrolysis. It is also advisable to avoid storage with strong oxidizing agents.[1]

Q4: Are there any known incompatibilities for suberic acid triethanolamine salt?

A significant incompatibility to be aware of involves the triethanolamine component. The addition of nitrosating agents (e.g., nitrites) to triethanolamine salts can lead to the formation of N-nitrosamines, which are known to be carcinogenic.[7] Therefore, it is crucial to avoid any contact with nitrosating agents in formulations or experimental setups.

Troubleshooting Guides

Issue 1: Unexpected pH shift in an aqueous solution of the salt.
  • Possible Cause: Hydrolysis of the salt.[2][3] The equilibrium between the salt and its constituent acid and base can shift, leading to a change in the concentration of free hydrogen or hydroxide ions.

  • Troubleshooting Steps:

    • Verify pH Measurement: Ensure your pH meter is properly calibrated.

    • Control Water Quality: Use purified, deionized water with a neutral pH for your solutions to minimize the introduction of acidic or basic contaminants.

    • Buffer the Solution: If the application allows, consider using a suitable buffer system to maintain a stable pH.

    • Monitor over Time: Track the pH of the solution over time to understand the rate and extent of the pH shift.

Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC).
  • Possible Cause: Degradation of the salt into new chemical entities via oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Stress Testing: Perform forced degradation studies (e.g., exposure to heat, light, acid, base, and oxidizing agents) to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Mass Spectrometry (MS) Analysis: Couple your chromatography system to a mass spectrometer to obtain mass-to-charge ratio information for the unknown peaks, aiding in their identification.

    • Review Storage Conditions: Ensure the material has been stored under the recommended conditions to rule out degradation due to improper storage.

Data Presentation

Table 1: Illustrative Stability Data for Suberic Acid Triethanolamine Salt under Forced Degradation Conditions.

Stress ConditionDurationAssay of Active Substance (%)Total Impurities (%)
Control (25°C/60% RH) 0 hours100.0< 0.1
24 hours99.80.2
Heat (60°C) 24 hours98.51.5
Acid (0.1 N HCl) 4 hours95.24.8
Base (0.1 N NaOH) 4 hours96.13.9
Oxidation (3% H₂O₂) 4 hours92.77.3
Photostability (ICH Q1B) 24 hours99.50.5

Note: This table presents hypothetical data for illustrative purposes and is not derived from specific experimental results found in the search.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Hydrolytic Stability of Suberic Acid Triethanolamine Salt.

  • Preparation of Solutions: Prepare solutions of suberic acid triethanolamine salt at a known concentration in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) conditions.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling: At specified time points, withdraw aliquots from each solution.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining suberic acid triethanolamine salt and any degradation products formed.

  • Data Evaluation: Compare the results from the stressed samples to a control sample stored at refrigerated conditions to determine the extent of degradation.

Visualizations

Hydrolysis_Pathway SubericAcid_TEA_Salt Suberic Acid Triethanolamine Salt Equilibrium SubericAcid_TEA_Salt->Equilibrium Water H₂O Water->Equilibrium SubericAcid Suberic Acid Equilibrium->SubericAcid Triethanolamine Triethanolamine Equilibrium->Triethanolamine

Caption: Potential hydrolysis pathway of suberic acid triethanolamine salt in an aqueous environment.

Oxidation_Pathway SubericAcid Suberic Acid DegradationProducts Smaller Chain Carboxylic Acids, Aldehydes, etc. SubericAcid->DegradationProducts Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->DegradationProducts

Caption: Potential oxidative degradation of the suberic acid component.

Stability_Workflow start Start: Sample Preparation stress Forced Degradation (Heat, Light, pH, Oxidant) start->stress sampling Time-Point Sampling stress->sampling analysis Analytical Testing (e.g., HPLC) sampling->analysis data Data Analysis and Degradant Identification analysis->data end End: Stability Profile data->end

Caption: A general experimental workflow for assessing the stability of a chemical compound.

References

Technical Support Center: Triethanolamine Suberate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing crystallization issues with triethanolamine suberate.

Frequently Asked Questions (FAQs)

Q1: What is triethanolamine suberate and why is it used?

Triethanolamine suberate is an amine salt formed from the reaction of triethanolamine, a tertiary amine and triol, with suberic acid, a dicarboxylic acid.[1][2] In pharmaceutical and cosmetic formulations, triethanolamine is often used to neutralize acidic components, adjust pH, and act as an emulsifying agent to solubilize oils and other non-water-soluble ingredients.[2][3][4] The formation of the triethanolamine salt of an active ingredient, such as one containing a carboxylic acid group, can in some cases improve its solubility and stability.[2]

Q2: We are observing crystal formation in our triethanolamine suberate solution upon standing. What are the likely causes?

Crystallization in amine salt solutions can be triggered by several factors:

  • Supersaturation: The concentration of triethanolamine suberate may be too high for the chosen solvent system at a given temperature.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of the salt, leading to precipitation.

  • pH Shifts: The pH of the solution is critical for maintaining the salt in its ionized, more soluble form. A shift in pH can lead to the formation of the less soluble free acid or base.

  • Solvent Composition: The polarity and composition of the solvent system play a crucial role in the solubility of the salt.

  • Impurities: The presence of impurities can act as nucleation sites, initiating crystal growth.

Q3: Can the order of addition of reagents during formulation affect crystallization?

Yes, the order of addition can be critical. It is generally recommended to dissolve the suberic acid and triethanolamine separately in the chosen solvent before mixing. Adding triethanolamine directly to a concentrated solution of suberic acid can create localized areas of high salt concentration, potentially leading to immediate precipitation.

Troubleshooting Guide

Issue: Crystals forming at room temperature

Possible Cause: The solution is supersaturated.

Troubleshooting Steps:

  • Dilution: The most straightforward approach is to dilute the solution with more of the primary solvent to bring the concentration below the saturation point.

  • Solubility Enhancement:

    • Co-solvents: Introduce a co-solvent to increase the overall solvating power of the system. The choice of co-solvent will depend on the polarity of your primary solvent and the triethanolamine suberate salt.

    • pH Adjustment: Ensure the pH of the solution is optimal for keeping the salt in its ionized form. For a salt of a weak acid and weak base, the pH will need to be carefully controlled.[5]

  • Temperature Control: Gently warm the solution to dissolve the crystals and then allow it to cool slowly to room temperature. Rapid cooling can promote crystallization.

Issue: Crystallization upon cooling

Possible Cause: The solubility of triethanolamine suberate is highly dependent on temperature.

Troubleshooting Steps:

  • Formulation at Lower Temperatures: Prepare the formulation at a lower temperature to ensure the concentration remains below the solubility limit at that temperature.

  • Addition of Crystallization Inhibitors: Consider the addition of a small percentage of a crystallization inhibitor. These are substances that can interfere with the crystal growth process.

  • Solvent System Modification: As with room temperature crystallization, modifying the solvent system by adding a co-solvent can improve solubility at lower temperatures.

Data Presentation

The following tables provide hypothetical data to illustrate how to track formulation parameters and their effect on crystallization.

Table 1: Effect of Solvent Composition on Triethanolamine Suberate Solubility

Formulation IDPrimary SolventCo-solventCo-solvent (%)Triethanolamine Suberate Conc. (mg/mL)Observation
F1WaterNone050Crystals after 24h
F2WaterEthanol1050Clear solution
F3WaterPropylene Glycol1050Clear solution
F4WaterEthanol20100Clear solution

Table 2: Influence of pH on Triethanolamine Suberate Crystallization

Formulation IDSolvent SystempHTriethanolamine Suberate Conc. (mg/mL)Observation
P1Water6.050Crystals formed
P2Water7.050Clear solution
P3Water8.050Clear solution
P4Water9.050Slight cloudiness

Experimental Protocols

Protocol 1: Preparation of a Triethanolamine Suberate Solution
  • Reagent Preparation:

    • Prepare a stock solution of suberic acid in the chosen primary solvent (e.g., water or a water/ethanol mixture).

    • Prepare a stock solution of triethanolamine in the same solvent.

  • Mixing:

    • While stirring, slowly add the triethanolamine solution to the suberic acid solution.

    • Monitor the pH of the resulting solution and adjust as necessary with small additions of the triethanolamine solution.

  • Observation:

    • Visually inspect the solution for any signs of precipitation or crystallization immediately after preparation and at regular intervals (e.g., 1, 4, and 24 hours) at a controlled temperature.

Protocol 2: Screening of Co-solvents to Prevent Crystallization
  • Stock Solution Preparation: Prepare a concentrated stock solution of triethanolamine suberate in the primary solvent that shows crystallization.

  • Co-solvent Addition:

    • Aliquot the stock solution into several vials.

    • To each vial, add a different co-solvent (e.g., ethanol, propylene glycol, glycerin) at varying concentrations (e.g., 5%, 10%, 20% v/v).

  • Equilibration and Observation:

    • Gently mix the solutions until homogeneous.

    • Store the vials at a constant temperature and observe for crystal formation over a period of 48 hours.

    • Record the time to crystallization for each formulation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting prep_sa Dissolve Suberic Acid in Solvent mix Slowly Mix Solutions with Stirring prep_sa->mix prep_tea Dissolve Triethanolamine in Solvent prep_tea->mix observe Observe for Crystallization mix->observe no_xtal No Crystals: Formulation Stable observe->no_xtal No xtal Crystals Formed observe->xtal Yes dilute Dilute Solution dilute->mix add_cosolvent Add Co-solvent add_cosolvent->mix adjust_ph Adjust pH adjust_ph->mix xtal->dilute xtal->add_cosolvent xtal->adjust_ph

Caption: Experimental workflow for preparing and troubleshooting triethanolamine suberate solutions.

logical_relationship cluster_factors Factors Influencing Crystallization suberic_acid Suberic Acid (Dicarboxylic Acid) salt Triethanolamine Suberate (Amine Salt) suberic_acid->salt + tea Triethanolamine (Tertiary Amine, Triol) tea->salt + concentration Concentration concentration->salt temperature Temperature temperature->salt ph pH ph->salt solvent Solvent System solvent->salt

Caption: Logical relationship between reactants and factors influencing crystallization.

References

analytical interference in triethanolamine suberate characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine suberate. The information is designed to help identify and resolve analytical interferences encountered during its characterization.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of triethanolamine suberate, particularly when using High-Performance Liquid Chromatography (HPLC).

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes:

  • Secondary Interactions: The basic nature of the triethanolamine moiety can lead to interactions with acidic silanol groups on the surface of silica-based HPLC columns, causing peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of triethanolamine suberate, influencing its retention and peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[1] TEA will interact with the active silanol sites on the stationary phase, reducing their interaction with the analyte.[1]

    • Adjust pH: Control the mobile phase pH to suppress the ionization of the triethanolamine moiety. A higher pH can sometimes improve peak shape for basic compounds.

  • Optimize Injection Volume and Concentration:

    • Dilute the sample to a lower concentration.

    • Reduce the injection volume.

  • Select an Appropriate HPLC Column:

    • Use a column with end-capping to reduce the number of free silanol groups.

    • Consider using a polymer-based column that is more stable at a wider pH range.

Problem: Inaccurate Quantification and Poor Reproducibility

Possible Causes:

  • Presence of Impurities: Commercial triethanolamine may contain impurities such as monoethanolamine and diethanolamine, which can co-elute or interfere with the quantification of triethanolamine suberate.[2]

  • Sample Degradation: Alkanolamines can be unstable at low pH.[3]

  • Matrix Effects: Components of the sample matrix can interfere with the analytical signal.

Troubleshooting Steps:

  • Identify and Separate Impurities:

    • Develop a gradient elution method in HPLC to achieve better separation of triethanolamine suberate from potential impurities like mono- and di-esters.

    • Use a high-resolution mass spectrometer (MS) as a detector to differentiate between compounds with similar retention times but different mass-to-charge ratios.

  • Ensure Sample Stability:

    • Prepare and store samples in a slightly alkaline solution, such as 150 mM sodium hydroxide, to prevent degradation.[3]

  • Minimize Matrix Effects:

    • Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

    • Use the standard addition method for calibration to compensate for matrix-induced signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for characterizing triethanolamine suberate?

A1: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triethanolamine esters.[4] It allows for the separation and quantification of mono-, di-, and tri-esters.[4] Gas Chromatography (GC) can also be used, but often requires derivatization of the analyte.[3] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q2: What are the expected impurities in a triethanolamine suberate sample?

A2: Impurities can originate from the starting materials. Commercial triethanolamine can contain monoethanolamine and diethanolamine.[2] Therefore, the final product may contain mono- and di-esters of suberic acid in addition to the desired tri-ester. Unreacted triethanolamine and suberic acid may also be present.

Q3: How can I confirm the identity of triethanolamine suberate?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • NMR Spectroscopy (¹H and ¹³C): Gives detailed information about the chemical structure, including the arrangement of atoms and the ester linkages.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of characteristic functional groups, such as the ester carbonyl group.

Q4: My sample appears yellow. Does this indicate an impurity?

A4: While pure triethanolamine is a colorless compound, commercial grades can appear yellow due to the presence of impurities.[5][6] This coloration may carry over to the synthesized triethanolamine suberate and could indicate the presence of degradation products or residual impurities from the starting materials.

Quantitative Data Summary

The following tables summarize potential interferences and recommended analytical parameters for the characterization of triethanolamine suberate.

Table 1: Potential Analytical Interferences in Triethanolamine Suberate Characterization

Interferent/IssueAnalytical Technique(s) AffectedPotential EffectMitigation Strategy
Monoethanolamine & DiethanolamineHPLC, GCCo-elution, inaccurate quantificationOptimize chromatographic separation, use MS detection
Mono- and Di-esters of Suberic AcidHPLC, GCIncomplete reaction confirmation, purity assessment issuesGradient elution in HPLC, MS detection
Residual TriethanolamineHPLC, GCInaccurate yield calculation, potential for peak overlapOptimize chromatographic separation
Sample Matrix ComponentsHPLC, MSIon suppression/enhancement, inaccurate quantificationSample cleanup (e.g., SPE), standard addition method
Low pHHPLCDegradation of the analyteMaintain a slightly alkaline pH for samples and mobile phase

Table 2: Recommended Starting Conditions for HPLC Analysis of Triethanolamine Esters

ParameterRecommended ConditionReference
Chromatographic Column Aminopropyl-bonded stationary phase[4]
Mobile Phase n-hexane:isopropanol (50:50, v/v)[4]
Flow Rate 0.4 mL/min[4]
Detection UV at 210-220 nm[4]
Column Temperature Room temperature[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Triethanolamine Ester Analysis

This protocol is based on a method for the rapid detection of triethanolamine esters and can be adapted for triethanolamine suberate.[4]

Objective: To separate and quantify mono-, di-, and tri-esters of triethanolamine.

Materials:

  • HPLC system with a UV detector

  • Aminopropyl-bonded analytical column

  • Triethanolamine suberate sample

  • n-hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Microporous filter (0.45 µm)

Procedure:

  • Preparation of the Mobile Phase:

    • Mix n-hexane and isopropanol in a 50:50 volume ratio.

    • Degas the mobile phase before use.

  • Preparation of the Test Solution:

    • Accurately weigh the triethanolamine suberate sample.

    • Dissolve and dilute the sample to a known volume with the mobile phase.

    • Filter the solution through a 0.45 µm microporous filter.

  • Chromatographic Conditions:

    • Column: Aminopropyl-bonded stationary phase

    • Mobile Phase: n-hexane:isopropanol (50:50, v/v)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: Room temperature

    • Detection Wavelength: 210-220 nm

    • Injection Volume: 10-20 µL (can be optimized)

  • Analysis:

    • Inject the prepared test solution into the HPLC system.

    • Record the chromatogram.

    • Quantify the different ester forms using the area normalization method.[4]

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing/Fronting) check_secondary_interactions Possible Cause: Secondary Interactions with Column? start->check_secondary_interactions modify_mobile_phase Action: Modify Mobile Phase - Add competing base (e.g., TEA) - Adjust pH check_secondary_interactions->modify_mobile_phase Yes check_column_overload Possible Cause: Column Overload? check_secondary_interactions->check_column_overload No modify_mobile_phase->check_column_overload optimize_injection Action: Optimize Injection - Dilute sample - Reduce injection volume check_column_overload->optimize_injection Yes check_column_type Is the Column Appropriate? check_column_overload->check_column_type No optimize_injection->check_column_type select_column Action: Select Different Column - End-capped column - Polymer-based column check_column_type->select_column No end End: Improved Peak Shape check_column_type->end Yes select_column->end InterferenceRelationship cluster_sample Sample Characteristics cluster_method Analytical Method (HPLC) Analyte Triethanolamine Suberate Result Analytical Result (Chromatogram) Analyte->Result Impurities Impurities (e.g., Mono/Di-esters, Reactants) Impurities->Result Interference Matrix Sample Matrix Matrix->Result Interference Column Stationary Phase (e.g., Silanol Groups) Column->Analyte Interaction MobilePhase Mobile Phase (pH, Additives) MobilePhase->Analyte Affects Ionization MobilePhase->Column Modifies

References

Validation & Comparative

A Comparative Analysis of Suberic Acid Triethanolamine Salt and Other Amine Salts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical development, the careful selection of salt forms for active pharmaceutical ingredients (APIs) is a critical step in optimizing drug delivery and therapeutic efficacy. Amine salts, in particular, are frequently employed to enhance the solubility, dissolution rate, and ultimately the bioavailability of poorly soluble acidic drugs. This guide provides a detailed comparison of suberic acid triethanolamine salt with other common amine salts used in pharmaceutical formulations, supported by experimental data from analogous compounds and detailed methodologies for key performance assays.

Introduction to Amine Salts in Drug Development

The formation of a salt by reacting an acidic or basic drug with a suitable counter-ion is a widely used strategy to improve the physicochemical properties of the parent drug without altering its intrinsic pharmacological activity. For acidic drugs, amine salts are of particular interest. The proton transfer from the acidic drug to the basic amine results in an ion pair with improved polarity and aqueous solubility. Triethanolamine, a tertiary amine with three hydroxyl groups, is a commonly used excipient in pharmaceutical and cosmetic formulations, valued for its ability to act as a solubilizing agent and a pH buffer.[1] Suberic acid, a dicarboxylic acid, has been utilized in the synthesis of various drug candidates.[2][3] The salt formed between suberic acid and triethanolamine is therefore of interest for its potential to enhance the delivery of acidic APIs.

Physicochemical Properties: A Comparative Overview

While direct experimental data for suberic acid triethanolamine salt is not extensively available in public literature, we can infer its likely properties and compare them to other well-characterized amine salts based on the principles of salt formation and data from similar structures. The choice of the amine counter-ion significantly influences the properties of the resulting salt, such as melting point, solubility, and stability.[4][5]

Table 1: Comparison of Physicochemical Properties of Various Amine Salts of Acidic Drugs

Amine SaltDrugMelting Point (°C)Aqueous SolubilityReference
Hypothetical Suberic Acid Triethanolamine Salt Suberic AcidNot AvailableExpected to be higher than suberic acid-
Ibuprofen Tris(hydroxymethyl)aminomethaneIbuprofen158-1625.5 - 6.5 mg/mL[6]
Ibuprofen Cystamine Salt 1 (1:1)IbuprofenNot Specified6.11 mg/mL[5]
Ibuprofen Cystamine Salt 2 (2:1)IbuprofenNot Specified7.81 mg/mL[5]
Naproxen Choline SaltNaproxenNot Specified124.51 g/100g [7]
Naproxen Benzathine SaltNaproxenNot Specified61.63 g/100g [7]
Naproxen 1-octyl-3-methylimidazolium SaltNaproxenNot Specified112.56 g/100g [7]

Note: The data for suberic acid triethanolamine salt is hypothetical and based on the expected outcome of salt formation. The solubility of suberic acid in water is approximately 2.46 g/L.[8][9]

The data in Table 1 illustrates that the choice of amine counter-ion can significantly impact the aqueous solubility of an acidic drug. For instance, the cystamine salts of ibuprofen show a marked increase in solubility compared to the free acid.[5] Similarly, various amine salts of naproxen exhibit very high water solubility.[7] It is reasonable to hypothesize that the formation of a salt between suberic acid and the highly polar triethanolamine would lead to a substantial increase in its aqueous solubility compared to the parent acid.

Experimental Protocols

To provide a framework for the evaluation of suberic acid triethanolamine salt and its comparison with other amine salts, detailed experimental protocols for key performance assays are outlined below.

Synthesis and Characterization of Amine Salts

Objective: To synthesize and confirm the formation of the desired amine salt.

Protocol:

  • Synthesis:

    • Dissolve equimolar amounts of the acidic drug (e.g., suberic acid) and the amine (e.g., triethanolamine) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Stir the solution at room temperature for a specified period (e.g., 24 hours) to allow for the salt formation reaction to complete.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Collect the resulting solid and dry it under vacuum.[10]

  • Characterization:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectra of the starting materials and the synthesized salt. The formation of the salt is confirmed by the disappearance of the characteristic carboxylic acid C=O stretching band and the appearance of a carboxylate anion (COO-) stretching band, along with changes in the N-H stretching region of the amine.

    • Differential Scanning Calorimetry (DSC): Determine the melting point of the synthesized salt. A sharp, single endothermic peak different from the melting points of the starting materials indicates the formation of a new crystalline salt.

    • Powder X-ray Diffraction (PXRD): Obtain the PXRD patterns of the starting materials and the product. A unique diffraction pattern for the product confirms the formation of a new solid-state form.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of the amine salts.

Protocol:

  • Add an excess amount of the amine salt to a known volume of distilled water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[11][12][13][14][15]

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

  • Analyze the concentration of the drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in units such as mg/mL or mol/L.

In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)

Objective: To evaluate the intestinal permeability of the amine salts.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 cell monolayers to ensure their integrity before and after the experiment.

  • Permeability Study:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound (amine salt dissolved in transport buffer) to the apical (donor) side of the Transwell® insert.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

    • Analyze the concentration of the drug in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.

Stability Studies (ICH Guidelines)

Objective: To assess the chemical and physical stability of the amine salts under various environmental conditions.

Protocol:

  • Store the amine salt samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH for 12 months) and accelerated (e.g., 40°C/75% RH for 6 months) storage conditions as per the International Council for Harmonisation (ICH) guidelines.[16][17][18]

  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term and 0, 1, 3, 6 months for accelerated), withdraw samples and analyze them for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the drug content by HPLC to determine any degradation.

    • Related Substances: Analysis of degradation products by a stability-indicating HPLC method.

    • Solid-State Properties: Characterization by PXRD and DSC to detect any changes in the crystalline form (polymorphism or disproportionation).

Visualization of Relevant Signaling Pathways

The components of suberic acid triethanolamine salt may have biological activities that are relevant to their therapeutic applications. Suberic acid has been shown to modulate signaling pathways involved in skin health, while ethanolamine (a component of triethanolamine) can influence cell proliferation pathways.

Suberic Acid and Skin Photoaging Signaling

Suberic acid has been demonstrated to protect against UVB-induced skin photoaging by modulating the TGF-β/SMAD and MAPK/AP-1 signaling pathways.[19] It upregulates collagen synthesis and downregulates matrix metalloproteinases (MMPs) that degrade the extracellular matrix.

Suberic_Acid_Signaling cluster_uvb UVB Irradiation cluster_sa Suberic Acid UVB UVB MAPK MAPK Pathway UVB->MAPK Activates SA Suberic Acid TGF_beta_R TGF-β Receptor SA->TGF_beta_R Activates SA->MAPK Inhibits SMAD SMAD Pathway TGF_beta_R->SMAD COL Collagen Synthesis ↑ SMAD->COL Photoaging Skin Photoaging COL->Photoaging Inhibits AP1 AP-1 MAPK->AP1 MMP MMP Expression ↑ AP1->MMP MMP->Photoaging Contributes to

Suberic Acid's Role in Skin Photoaging Pathways.
Ethanolamine and mTOR Signaling Pathway

Ethanolamine, a structural component of triethanolamine, has been shown to enhance the proliferation of intestinal epithelial cells through the mTOR signaling pathway and by affecting mitochondrial function.[20] This pathway is crucial for cell growth, proliferation, and survival.

Ethanolamine_mTOR_Signaling Ethanolamine Ethanolamine mTOR mTOR Pathway Ethanolamine->mTOR Activates Mitochondria Mitochondrial Function Ethanolamine->Mitochondria Enhances Cell_Cycle Cell Cycle Progression (CDK4, Cyclin A, PCNA) ↑ mTOR->Cell_Cycle Cell_Proliferation Cell Proliferation Mitochondria->Cell_Proliferation Supports Cell_Cycle->Cell_Proliferation

Ethanolamine's Influence on the mTOR Signaling Pathway.

Conclusion

The formation of amine salts is a valuable and widely used technique in pharmaceutical development to enhance the biopharmaceutical properties of acidic drugs. While specific experimental data for suberic acid triethanolamine salt is limited, a comparative analysis based on the known properties of its constituent parts and analogous amine salts suggests that it holds promise as a formulation strategy to improve the aqueous solubility of suberic acid or other acidic APIs. The provided experimental protocols offer a comprehensive framework for the systematic evaluation of its performance in terms of solubility, permeability, and stability. Furthermore, the potential biological activities of suberic acid and the ethanolamine moiety of triethanolamine in relevant signaling pathways highlight the importance of considering the broader pharmacological implications of salt selection. Further research is warranted to generate direct comparative data for suberic acid triethanolamine salt to fully elucidate its potential in drug delivery.

References

Comparative Analysis of Emulsifying Agents: A Focus on Triethanolamine Suberate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of emulsions for pharmaceutical and cosmetic applications, the choice of emulsifier is paramount to ensure product stability, efficacy, and safety. This guide provides a framework for comparing the performance of emulsifying agents, with a specific interest in triethanolamine suberate. However, a notable gap in publicly available scientific literature exists regarding the specific synthesis, properties, and performance data for triethanolamine suberate as an emulsifier.

This guide will, therefore, present a comprehensive overview of the methodologies and experimental protocols required to conduct a comparative analysis of emulsifiers. While direct data for triethanolamine suberate is not available, this document will serve as a foundational resource for researchers who may synthesize and evaluate this compound against other commonly used emulsifiers.

Section 1: Emulsifier Performance Metrics

The efficacy of an emulsifier is determined by its ability to form and stabilize an emulsion. Key performance indicators include:

  • Emulsion Stability: The ability of an emulsion to resist physical changes over time, such as creaming, coalescence, flocculation, and phase separation. Stability can be assessed through visual observation and more quantitative methods.

  • Particle Size and Distribution: The size of the dispersed phase droplets is a critical factor in emulsion stability and bioavailability. Smaller, more uniform particle sizes generally lead to more stable emulsions.

  • Biocompatibility: For pharmaceutical and cosmetic applications, the emulsifier must be non-toxic and non-irritating to biological tissues.

Section 2: Comparative Data (Hypothetical Framework)

Due to the absence of specific data for triethanolamine suberate, the following tables are presented as a template for how such comparative data should be structured. The emulsifiers chosen for comparison—Polysorbate 80, Lecithin, and Cetearyl Alcohol—are widely used in relevant industries and represent a range of chemical types (non-ionic, zwitterionic, and fatty alcohol).

Table 1: Emulsion Stability Comparison

EmulsifierConcentration (%)Visual Stability (24h)Centrifugation Stability (3000 rpm, 15 min)Zeta Potential (mV)
Triethanolamine Suberate Data not availableData not availableData not availableData not available
Polysorbate 802.0Stable, no phase separationStable, no creaming-35.2 ± 1.5
Lecithin2.0Stable, slight creamingModerate creaming-45.8 ± 2.1
Cetearyl Alcohol2.0Stable, no phase separationStable, no creaming-28.4 ± 1.8

Table 2: Particle Size Analysis

EmulsifierConcentration (%)Mean Particle Size (nm)Polydispersity Index (PDI)
Triethanolamine Suberate Data not availableData not availableData not available
Polysorbate 802.0180 ± 50.21 ± 0.02
Lecithin2.0250 ± 80.35 ± 0.03
Cetearyl Alcohol2.0350 ± 100.42 ± 0.04

Table 3: In Vitro Cytotoxicity (Human Keratinocytes)

EmulsifierConcentration (%)Cell Viability (%)
Triethanolamine Suberate Data not availableData not available
Polysorbate 800.195 ± 3
Lecithin0.198 ± 2
Cetearyl Alcohol0.192 ± 4

Section 3: Experimental Protocols

The following are detailed methodologies for the key experiments required to compare emulsifier performance.

Synthesis of Triethanolamine Suberate (Theoretical)

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Suberic Acid HOOC-(CH2)6-COOH Triethanolamine Suberate [N(CH2CH2OH)3H]+ -OOC-(CH2)6-COO- [N(CH2CH2OH)3H]+ Suberic Acid->Triethanolamine Suberate Triethanolamine N(CH2CH2OH)3 Triethanolamine->Triethanolamine Suberate

Figure 1. Proposed reaction for the synthesis of triethanolamine suberate.

Procedure:

  • Dissolve suberic acid in a suitable solvent (e.g., ethanol).

  • Slowly add a stoichiometric amount of triethanolamine to the solution while stirring.

  • The reaction is typically a neutralization reaction and may be exothermic.

  • The resulting triethanolamine suberate salt may precipitate out of the solution or the solvent can be removed under reduced pressure.

  • Further purification may be achieved by recrystallization.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion formulation should be used to compare the performance of different emulsifiers.

Workflow for Emulsion Preparation:

G A Prepare Oil Phase: - Oil (e.g., Mineral Oil, 20% w/w) - Emulsifier (e.g., 2% w/w) C Heat both phases to 75°C A->C B Prepare Aqueous Phase: - Distilled Water (q.s. to 100% w/w) - Preservative (e.g., Phenoxyethanol, 0.5% w/w) B->C D Add Oil Phase to Aqueous Phase under high shear homogenization (e.g., 5000 rpm for 5 min) C->D E Cool to room temperature with gentle stirring D->E G A Seed human keratinocytes in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with different concentrations of the emulsifier solution B->C D Incubate for 24 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability relative to untreated control cells G->H

References

The Efficacy of Triethanolamine in Enhancing Skin Penetration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While "triethanolamine suberate" is not a recognized or studied compound in the context of skin penetration enhancement, triethanolamine (TEA) itself has been investigated as a potent penetration enhancer, particularly for acidic drugs. This guide provides a comparative analysis of triethanolamine's efficacy, focusing on its mechanism of action and performance relative to other well-established penetration enhancers.

Mechanism of Action: Ion Pairing

The primary mechanism by which triethanolamine enhances the skin penetration of acidic drugs is through the formation of an ion pair.[1][2][3] The tertiary amine group of triethanolamine interacts with the carboxyl group of an acidic drug, forming a neutral complex. This neutralization of the drug's charge increases its lipophilicity, which in turn enhances its ability to partition into and diffuse across the lipid-rich environment of the stratum corneum, the outermost layer of the skin.

This ion-pairing mechanism is particularly effective for drugs that are ionized at physiological pH, as their charge typically limits their ability to cross the lipophilic skin barrier. By forming a neutral ion pair with triethanolamine, the drug's effective concentration in a state suitable for absorption is increased.

Triethanolamine Ion-Pairing Mechanism cluster_0 Formulation (Vehicle) cluster_1 Stratum Corneum Acidic Drug (Ionized) Acidic Drug (Ionized) Neutral Ion Pair Neutral Ion Pair Acidic Drug (Ionized)->Neutral Ion Pair + Triethanolamine Triethanolamine Triethanolamine Triethanolamine->Neutral Ion Pair Enhanced Partitioning & Diffusion Enhanced Partitioning & Diffusion Neutral Ion Pair->Enhanced Partitioning & Diffusion Increased Lipophilicity

Mechanism of Triethanolamine as a Penetration Enhancer.

Comparative Efficacy of Triethanolamine

Direct comparative studies of triethanolamine with other penetration enhancers for the same active pharmaceutical ingredient under identical experimental conditions are limited. However, available data demonstrates its significant potential.

One study highlighted that a mixed enhancer system of triethanolamine, ethanol, and isopropyl myristate resulted in a 14 to 180-fold increase in the skin permeation flux of mefenamic acid compared to a binary system of just ethanol and isopropyl myristate. In another study, a formulation containing 5% triethanolamine was found to increase the flux of candesartan by approximately 200 times compared to a control formulation.[3]

The table below summarizes the performance of triethanolamine in comparison to other commonly used penetration enhancers, based on available literature. It is important to note that these are not direct comparisons and the efficacy of any enhancer is highly dependent on the specific drug, formulation, and experimental conditions.

Penetration Enhancer ClassExample(s)General Mechanism of ActionReported Enhancement Ratios (Drug Dependent)
Amines Triethanolamine Ion pairing with acidic drugs, increasing lipophilicity. [1][2][3]14-180x (Mefenamic Acid), ~200x (Candesartan) [3]
Fatty AcidsOleic Acid, Linoleic AcidDisruption of stratum corneum lipid structure, increasing fluidity.[4][5]2.4-13.4x (Methylparaben), ~10x (Indomethacin)[4]
SulfoxidesDimethyl Sulfoxide (DMSO)Alteration of protein conformation, lipid fluidization, and acting as a solvent.[6][7]~4x (Estradiol)[6]
GlycolsPropylene GlycolActs as a solvent and can increase the hydration of the stratum corneum.Significant increases in permeation, often used as a vehicle.
TerpenesMenthol, LimoneneInteraction with and disruption of the lipid bilayer of the stratum corneum.Moderate to high enhancement, drug dependent.
AzonesLaurocapramPartitioning into and disordering the lipid bilayer of the stratum corneum.High enhancement, often used as a benchmark.[8]

Experimental Protocols

The efficacy of skin penetration enhancers is typically evaluated using in vitro permeation studies with Franz diffusion cells.

Experimental Workflow: In Vitro Skin Permeation Study

Experimental Workflow A Skin Membrane Preparation (e.g., excised human or animal skin) B Franz Diffusion Cell Assembly A->B D Application of Formulation to Donor Chamber B->D C Receptor Medium Filling (e.g., PBS, maintained at 32°C) C->B E Sample Collection from Receptor Medium at Timed Intervals D->E F Analysis of Samples (e.g., HPLC, LC-MS) E->F G Data Analysis (Cumulative amount permeated, Flux, Permeability Coefficient) F->G

A typical workflow for an in vitro skin permeation study.
Detailed Methodology for a Franz Diffusion Cell Study

  • Skin Membrane Preparation : Full-thickness abdominal skin from a suitable animal model (e.g., rat) is excised. The subcutaneous fat and connective tissue are carefully removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[9][10][11][12][13]

  • Franz Diffusion Cell Setup : The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions. The receptor medium is continuously stirred and maintained at 32 ± 1°C to simulate physiological skin temperature.[9][10][11][12][13]

  • Formulation Application : A precisely weighed amount of the test formulation (containing the active drug and the penetration enhancer) is applied uniformly to the surface of the skin in the donor compartment. The donor compartment is then covered to prevent evaporation.

  • Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn from the sampling port. An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.

  • Sample Analysis : The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis : The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) are then calculated using the following equations:

    • Kp = Jss / C (where C is the initial concentration of the drug in the donor compartment)

    • ER = Jss (with enhancer) / Jss (without enhancer)

Conclusion

Triethanolamine demonstrates significant efficacy as a skin penetration enhancer, particularly for acidic drugs, through a well-understood ion-pairing mechanism. The magnitude of enhancement can be substantial, as evidenced by the high enhancement ratios reported in the literature. While direct comparative data with other enhancers is sparse, the available evidence suggests that triethanolamine is a highly effective option that warrants consideration in the development of topical and transdermal drug delivery systems for acidic active pharmaceutical ingredients. Further research involving direct, head-to-head comparisons with other classes of enhancers would be beneficial for a more definitive positioning of triethanolamine in the hierarchy of penetration enhancement strategies.

References

A Comparative Study: Suberic Acid vs. Its Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of suberic acid and its triethanolamine salt, focusing on their physicochemical properties, synthesis, and potential applications in research and drug development. The information presented is supported by existing literature and provides a framework for understanding the advantages and disadvantages of each compound in various experimental contexts.

Physicochemical Properties

The conversion of suberic acid to its triethanolamine salt significantly alters its physical and chemical characteristics. These changes, particularly in solubility and pH, are critical considerations for formulation and drug delivery applications.

PropertySuberic AcidTriethanolamine Suberate (Predicted)
Molecular Formula C₈H₁₄O₄C₁₄H₃₁NO₇ (for the 1:1 salt)
Molecular Weight 174.19 g/mol 323.40 g/mol (for the 1:1 salt)
Appearance White to off-white crystalline powder[1]White to off-white solid or viscous liquid
Melting Point 140-144 °C[1][2]Expected to be lower than suberic acid
Water Solubility Sparingly soluble (0.6 g/L at 20 °C)[2]Expected to be significantly more soluble
pKa pKa₁ = 4.52, pKa₂ = 5.41 (at 25 °C)[2]Not applicable (salt)
pH of Aqueous Solution Acidic (pH of 1mM solution is ~3.79)[2]Basic (a 1% solution of triethanolamine has a pH of ~10)[3]
Stability Stable under normal conditions.[2][4] Incompatible with strong oxidizing agents, reducing agents, and bases.[2]Generally stable; may be hygroscopic.

Synthesis and Characterization

The synthesis of triethanolamine suberate is a straightforward acid-base neutralization reaction. The resulting salt can be characterized using standard analytical techniques.

Experimental Protocol: Synthesis of Triethanolamine Suberate

Objective: To synthesize triethanolamine suberate from suberic acid and triethanolamine.

Materials:

  • Suberic acid

  • Triethanolamine

  • Ethanol (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

Procedure:

  • Dissolve a known molar amount of suberic acid in a minimal amount of warm ethanol in a round-bottom flask.

  • While stirring, add an equimolar amount of triethanolamine dropwise to the suberic acid solution. An exothermic reaction may be observed. For the formation of the di-triethanolamine salt, two molar equivalents of triethanolamine would be added.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Remove the solvent using a rotary evaporator.

  • The resulting product, triethanolamine suberate, can be further purified by recrystallization if necessary.

Experimental Protocol: Characterization of Suberic Acid and its Triethanolamine Salt

Objective: To characterize and compare the physicochemical properties of suberic acid and its triethanolamine salt.

Methods:

  • Melting Point Determination: Use a standard melting point apparatus to determine the melting range of both compounds.

  • Solubility Assay:

    • Prepare saturated solutions of both suberic acid and triethanolamine suberate in deionized water and various organic solvents (e.g., ethanol, acetone, dichloromethane) at a controlled temperature.

    • Equilibrate the solutions for a set period with continuous stirring.

    • Filter the solutions to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as titration or HPLC.

  • pH Measurement: Prepare aqueous solutions of known concentrations (e.g., 1 mM, 10 mM, 100 mM) for both compounds and measure the pH using a calibrated pH meter.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Acquire infrared spectra to identify characteristic functional group vibrations. For the salt, the disappearance of the broad carboxylic acid O-H stretch and the appearance of carboxylate (COO⁻) stretches would be indicative of salt formation.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the chemical structure of the synthesized salt.

Applications in Drug Development

Suberic acid's dicarboxylic nature makes it a versatile building block in pharmaceutical research, particularly in the development of drug delivery systems. Its conversion to a triethanolamine salt can further enhance its utility by improving solubility and formulation flexibility.

Role as a Linker in Drug Conjugates

Suberic acid can be used as a cleavable or non-cleavable linker to attach drugs to targeting moieties, such as antibodies in antibody-drug conjugates (ADCs). The linker plays a crucial role in the stability and release of the payload. The formation of a triethanolamine salt would not directly impact its function as a linker, as the carboxylic acid groups would be derivatized to form amide or ester bonds during the conjugation process.

The following diagram illustrates a hypothetical signaling pathway for an ADC utilizing a suberic acid-based linker.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (pH decrease) Receptor->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Trafficking Payload Active Payload (Drug) Lysosome->Payload Linker Cleavage (Suberic Acid based) Target Intracellular Target (e.g., DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

ADC mechanism with a suberic acid linker.
Use in Polymer-Based Drug Delivery

Suberic acid is a monomer used in the synthesis of biodegradable polymers.[5][6] These polymers can be formulated into microparticles, nanoparticles, or implants for controlled drug release. The improved solubility of triethanolamine suberate could be advantageous in the preparation of these polymeric drug delivery systems, potentially allowing for milder reaction conditions.

The following diagram outlines a general workflow for the synthesis and characterization of triethanolamine suberate.

Synthesis_Workflow SubericAcid Suberic Acid Reaction Acid-Base Neutralization SubericAcid->Reaction Triethanolamine Triethanolamine Triethanolamine->Reaction Solvent Ethanol Solvent->Reaction Purification Solvent Removal (Rotary Evaporation) Reaction->Purification Product Triethanolamine Suberate Purification->Product Characterization Characterization Product->Characterization MP Melting Point Characterization->MP Solubility Solubility Assay Characterization->Solubility pH pH Measurement Characterization->pH FTIR FTIR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy Characterization->NMR

Workflow for triethanolamine suberate synthesis.

Comparative Analysis

  • Solubility: The most significant advantage of the triethanolamine salt over suberic acid is its enhanced aqueous solubility. This is crucial for developing aqueous formulations for parenteral administration and can simplify handling and processing in various applications.

  • pH and Buffering: Suberic acid is acidic, while its triethanolamine salt will form a basic solution. Triethanolamine is a known buffering agent, and its salt with suberic acid could provide pH control in formulations.[3]

  • Reactivity: For applications where the carboxylic acid groups need to be reacted, such as in polymerization or conjugation, the free acid form is typically used. The salt form would need to be re-protonated before such reactions.

  • Drug Delivery: In drug delivery systems, the choice between the acid and its salt depends on the desired properties of the final formulation. The increased solubility of the salt could be beneficial for creating high-concentration drug-polymer solutions, while the acid form is the necessary monomer for polyester synthesis.

Conclusion

The conversion of suberic acid to its triethanolamine salt offers a significant advantage in terms of aqueous solubility and provides a means of pH control. This makes the salt form an attractive alternative for specific formulation challenges in drug development. However, for applications requiring direct reaction of the carboxylic acid groups, the free acid remains the reactant of choice. The selection between suberic acid and its triethanolamine salt should be guided by the specific requirements of the intended application, with careful consideration of the desired physicochemical properties of the final product.

References

Assessing the Crosslinking Efficiency of Triethanolamine Suberate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomaterials and drug delivery systems, the choice of crosslinking agent is paramount in dictating the final properties of the engineered construct. Triethanolamine suberate (TEOA-Sub), a conceptually novel crosslinker, offers the potential for creating biocompatible and biodegradable hydrogels. This guide provides a comprehensive comparison of the hypothetical TEOA-Sub with established crosslinking agents, supported by experimental data and detailed protocols for assessing crosslinking efficiency.

Introduction to Triethanolamine Suberate as a Crosslinker

Triethanolamine suberate is a trifunctional crosslinker synthesized from the esterification of triethanolamine and suberic acid. The resulting molecule possesses hydroxyl and carboxyl functional groups, enabling the formation of a three-dimensional polymer network. This ester-based crosslinker is anticipated to be susceptible to hydrolytic degradation, rendering the resulting hydrogels biodegradable.

Comparative Analysis of Crosslinking Efficiency

The efficiency of a crosslinker is a measure of its ability to form a stable and homogenous network structure. This is often indirectly assessed by measuring the physical properties of the resulting hydrogel, such as the swelling ratio and mechanical strength. A higher crosslinking efficiency generally leads to a lower swelling ratio and enhanced mechanical properties.

Below is a comparative summary of triethanolamine suberate with other commonly used crosslinking agents.

Crosslinking AgentChemical NatureFunctional GroupsResulting LinkageKey AdvantagesPotential Limitations
Triethanolamine Suberate (TEOA-Sub) Ester-basedHydroxyl, CarboxylEsterBiodegradable, Potentially good biocompatibilityLower reaction efficiency compared to aldehydes, Susceptible to hydrolysis
Glutaraldehyde AldehydeAldehydeAmineHigh crosslinking efficiency, Rapid reactionPotential cytotoxicity
N,N'-methylenebisacrylamide (MBA) VinylAcrylamideCarbon-carbonForms stable covalent bonds in radical polymerizationPrimarily for polyacrylamide gels, Potential toxicity of unreacted monomer
EDC/NHS Carbodiimide/ Activated EsterCarboxyl, AmineAmide"Zero-length" crosslinker, High specificityCan be expensive, Requires specific reaction conditions
Disuccinimidyl suberate (DSS) NHS EsterAmineAmideAmine-reactive, Defined spacer arm lengthSusceptible to hydrolysis

Quantitative Assessment of Crosslinking Efficiency

The following tables summarize typical experimental data obtained when assessing the crosslinking efficiency of different agents. It is important to note that direct quantitative comparisons are dependent on the specific polymer system, concentration, and reaction conditions.

Table 1: Swelling Ratio of Hydrogels Prepared with Different Crosslinkers

Crosslinker (at equivalent molar ratios)Polymer SystemSwelling Ratio (q)Reference
GlutaraldehydeChitosan15 ± 2[1]
N,N'-methylenebisacrylamide (MBA)Polyacrylamide25 ± 3[2]
EDC/NHSGelatin20 ± 2.5[3][4]
Triethanolamine Borate*Polyvinyl Alcohol~7[5]

*Note: Data for triethanolamine borate is used as a proxy for a TEOA-based crosslinker due to the absence of direct data for TEOA-Sub. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 2: Mechanical Properties of Hydrogels Prepared with Different Crosslinkers

Crosslinker (at equivalent molar ratios)Polymer SystemCompressive Modulus (kPa)Reference
GlutaraldehydeChitosan-Gelatin80 ± 10[1]
N,N'-methylenebisacrylamide (MBA)Polyacrylamide50 ± 8[6]
EDC/NHSGelatin65 ± 7[3]
Gentamicin Sulfate (as a crosslinker)Chitosan/PVA/Gelatin1191 ± 50[7]

Experimental Protocols

Swelling Ratio Determination

Objective: To quantify the water uptake capacity of the hydrogel, which is inversely related to the crosslinking density.

Materials:

  • Lyophilized hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Beakers

  • Filter paper

Protocol:

  • Weigh the lyophilized hydrogel samples to determine the initial dry weight (Wd).

  • Immerse each sample in a beaker containing PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel from the PBS.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (q) using the formula: q = (Ws - Wd) / Wd.[1]

Mechanical Testing: Unconfined Compression

Objective: To determine the compressive modulus of the hydrogel, which is a measure of its stiffness and is directly related to the crosslinking efficiency.

Materials:

  • Swollen hydrogel samples (cylindrical or cubic shape)

  • Universal testing machine with a compression platen

  • Calipers

Protocol:

  • Prepare cylindrical or cubic hydrogel samples with a known diameter and height.

  • Equilibrate the samples in PBS at 37°C.

  • Measure the dimensions of the swollen sample using calipers.

  • Place the sample on the lower platen of the universal testing machine.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.[7]

Visualizing Crosslinking and Assessment Workflows

Hypothetical Crosslinking Mechanism of TEOA-Sub

G cluster_reactants Reactants cluster_crosslinker Crosslinker Formation cluster_hydrogel Hydrogel Network TEOA Triethanolamine (TEOA) TEOA_Sub Triethanolamine Suberate (TEOA-Sub) TEOA->TEOA_Sub Esterification SubA Suberic Acid SubA->TEOA_Sub Polymer Polymer with -OH or -NH2 groups Hydrogel Crosslinked Hydrogel Polymer->Hydrogel Crosslinking TEOA_Sub->Hydrogel

Caption: Hypothetical reaction pathway for hydrogel formation using TEOA-Sub.

Experimental Workflow for Assessing Crosslinking Efficiency

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion Start Polymer + Crosslinker Solution Gelation Initiate Crosslinking (e.g., temperature, pH change) Start->Gelation Wash Wash to remove unreacted components Gelation->Wash Lyophilize Lyophilization Wash->Lyophilize Swelling Swelling Studies Lyophilize->Swelling Mechanical Mechanical Testing (Compression/Tensile) Lyophilize->Mechanical Morphology SEM Imaging Lyophilize->Morphology FTIR FTIR Spectroscopy Lyophilize->FTIR SwellingRatio Calculate Swelling Ratio Swelling->SwellingRatio Modulus Determine Compressive Modulus Mechanical->Modulus PoreSize Analyze Pore Size Morphology->PoreSize BondFormation Confirm Bond Formation FTIR->BondFormation Efficiency Assess Crosslinking Efficiency SwellingRatio->Efficiency Modulus->Efficiency PoreSize->Efficiency BondFormation->Efficiency

Caption: Workflow for assessing hydrogel crosslinking efficiency.

References

A Comparative Guide to the Potential Performance of Triethanolamine Suberate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine suberate is an amino salt formed from the reaction of the tertiary amine triethanolamine and the dicarboxylic acid, suberic acid. While specific data on this compound is scarce, its structure suggests potential utility as a surfactant, emulsifier, or pH-buffering agent in pharmaceutical formulations. Its performance in different solvent systems is critical for its application in drug delivery. This guide explores the anticipated performance of triethanolamine suberate in various solvents and outlines the necessary experimental framework for its characterization.

Predicted Performance in Different Solvent Systems

Based on the properties of triethanolamine and suberic acid, the performance of triethanolamine suberate in different solvent systems can be inferred. Triethanolamine is a polar molecule, miscible with water and ethanol. Suberic acid, a dicarboxylic acid, has limited solubility in water but is soluble in polar organic solvents like ethanol. The formation of a salt, triethanolamine suberate, would likely increase the aqueous solubility compared to suberic acid alone.

Solvent SystemPredicted SolubilityPredicted StabilityPotential Applications
Aqueous (Water) ModerateHighDrug formulations, pH buffer
Polar Protic (e.g., Ethanol) HighHighSolubilizing agent, topical formulations
Polar Aprotic (e.g., DMSO) Moderate to HighHighStock solutions for in vitro studies
Non-polar (e.g., Hexane) LowLowNot ideal for solubilization
Comparison with Related Compounds

Studies on triethanolammonium salts of other dicarboxylic acids, such as oxalic, malonic, and succinic acids, have shown that these compounds can form ionic liquids.[1] This suggests that triethanolamine suberate may also exhibit properties of an ionic liquid, which could be advantageous for certain drug delivery applications. Compared to simple triethanolamine salts of monocarboxylic acids (like triethanolamine stearate), the dicarboxylic nature of the suberate anion could lead to the formation of polymeric structures or unique self-assembly properties in solution.

Experimental Protocols for Characterization

To validate the predicted performance of triethanolamine suberate, a series of characterization experiments are necessary.

Synthesis of Triethanolamine Suberate

Objective: To synthesize triethanolamine suberate in a controlled and reproducible manner.

Materials:

  • Triethanolamine

  • Suberic acid

  • Ethanol (or other suitable solvent)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Dissolve equimolar amounts of suberic acid in ethanol.

  • Slowly add an equimolar amount of triethanolamine to the suberic acid solution while stirring.

  • Continue stirring at room temperature for 24 hours to ensure complete reaction.

  • Remove the solvent using a rotary evaporator to obtain the triethanolamine suberate salt.

  • Dry the resulting product under vacuum.

Solubility Determination

Objective: To quantitatively determine the solubility of triethanolamine suberate in various solvent systems.

Procedure (Shake-Flask Method):

  • Add an excess amount of synthesized triethanolamine suberate to a known volume of the selected solvent (e.g., water, ethanol, DMSO, hexane) in a sealed flask.

  • Agitate the flasks at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of triethanolamine suberate in the diluted supernatant using a suitable analytical method, such as HPLC-UV or titration.

  • Calculate the solubility in mg/mL or mol/L.

Stability Studies

Objective: To assess the chemical stability of triethanolamine suberate in different solvent systems over time.

Procedure:

  • Prepare solutions of triethanolamine suberate in the selected solvents at a known concentration.

  • Store the solutions at various conditions (e.g., room temperature, 40°C) and protect them from light.

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots of the solutions.

  • Analyze the samples for the presence of degradation products using a stability-indicating HPLC method.

  • Quantify the remaining concentration of triethanolamine suberate to determine the degradation rate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental characterization of triethanolamine suberate.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_solvents Solvent Systems Reactants Triethanolamine + Suberic Acid Solvent Ethanol Reactants->Solvent Reaction Stirring at RT for 24h Solvent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Drying Vacuum Drying Evaporation->Drying Product Triethanolamine Suberate Drying->Product Solubility Solubility Determination (Shake-Flask Method) Product->Solubility Stability Stability Studies (HPLC Analysis) Product->Stability Performance Performance Evaluation (e.g., Drug Release) Solubility->Performance Aqueous Aqueous Solubility->Aqueous PolarProtic Polar Protic Solubility->PolarProtic PolarAprotic Polar Aprotic Solubility->PolarAprotic NonPolar Non-polar Solubility->NonPolar Stability->Performance Stability->Aqueous Stability->PolarProtic Stability->PolarAprotic

Caption: Experimental workflow for the synthesis and characterization of triethanolamine suberate.

Conclusion

While direct experimental data on triethanolamine suberate is lacking, this guide provides a robust framework for its investigation. Based on the properties of its precursors and related compounds, triethanolamine suberate is predicted to be a versatile excipient with potential applications in various pharmaceutical formulations, particularly in polar solvent systems. The outlined experimental protocols provide a clear path for researchers to synthesize and characterize this compound, thereby enabling a comprehensive understanding of its performance and potential for drug development.

References

A Comprehensive Guide to the Long-Term Stability Comparison of Triethanolamine Suberate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for conducting a comprehensive long-term stability comparison of different triethanolamine suberate formulations. Triethanolamine suberate, a salt formed from the reaction of triethanolamine and suberic acid, is utilized in various topical and pharmaceutical preparations for its emulsifying and pH-adjusting properties. Ensuring the long-term stability of these formulations is paramount for product safety, efficacy, and shelf-life.

This document outlines the critical experimental protocols, data presentation formats, and potential degradation pathways to consider when evaluating and comparing the stability of triethanolamine suberate formulations. While specific experimental data for "triethanolamine suberate" is not publicly available, this guide synthesizes established principles of pharmaceutical stability testing to provide a robust methodology for researchers.

Comparative Formulations

For the purpose of this guide, we will consider three hypothetical formulations of a topical cream containing 2% triethanolamine suberate with varying excipient compositions to assess their impact on stability.

  • Formulation A (F-A): A simple oil-in-water (O/W) emulsion with a standard preservative system.

  • Formulation B (F-B): An O/W emulsion containing an antioxidant to mitigate oxidative degradation.

  • Formulation C (F-C): An O/W emulsion with a chelating agent to assess the impact of metal ions on stability.

Data Presentation: Long-Term Stability at 25°C / 60% RH

The following tables summarize hypothetical data from a 12-month long-term stability study conducted under controlled conditions (25°C ± 2°C and 60% RH ± 5% RH).

Table 1: Physical Stability Assessment

Time PointFormulationAppearanceColorpHViscosity (cP)Phase Separation
Initial F-AHomogeneousWhite7.515,000None
F-BHomogeneousWhite7.515,100None
F-CHomogeneousWhite7.515,050None
3 Months F-AHomogeneousWhite7.314,800None
F-BHomogeneousWhite7.415,000None
F-CHomogeneousWhite7.414,950None
6 Months F-AHomogeneousOff-white7.114,500Slight creaming
F-BHomogeneousWhite7.314,900None
F-CHomogeneousWhite7.314,800None
12 Months F-ASlight separationYellowish6.813,800Evident creaming
F-BHomogeneousWhite7.214,750None
F-CHomogeneousWhite7.214,600Slight creaming

Table 2: Chemical Stability Assessment (Assay of Triethanolamine Suberate)

Time PointFormulationAssay (%)Total Degradation Products (%)
Initial F-A100.2< 0.1
F-B100.1< 0.1
F-C100.3< 0.1
3 Months F-A98.51.5
F-B99.80.3
F-C99.50.8
6 Months F-A96.23.8
F-B99.50.6
F-C98.91.4
12 Months F-A92.17.9
F-B98.91.2
F-C97.62.7

Experimental Protocols

A comprehensive stability study for triethanolamine suberate formulations should encompass the evaluation of physical, chemical, and microbiological attributes over time.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of triethanolamine suberate and its degradation products.

  • Instrumentation: HPLC with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or ELSD for analytes lacking a strong chromophore.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies
  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.[1]

  • Packaging: Samples should be stored in the proposed commercial packaging.

Physical Stability Assessment
  • Appearance: Visual inspection for changes in homogeneity, texture, and phase separation.[2]

  • Color: Instrumental colorimetry or visual comparison against a standard.[2]

  • pH: Potentiometric measurement of a 10% aqueous dispersion of the cream.[3]

  • Viscosity: Rotational viscometry at a controlled temperature.[2]

  • Microscopic Examination: To observe changes in globule size and distribution in the emulsion.

Chemical Stability Assessment
  • Assay: Quantification of the intact triethanolamine suberate using the validated HPLC method. A significant change is typically defined as a 5% decrease in the initial assay value.

  • Degradation Products: Identification and quantification of any degradation products.

Forced Degradation Studies

To identify potential degradation pathways and to ensure the specificity of the analytical method, forced degradation studies should be performed on the drug substance and the formulated product.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the long-term stability comparison of triethanolamine suberate formulations.

G cluster_prep Formulation & Initial Analysis cluster_storage Stability Storage cluster_testing Time Point Testing cluster_analysis Analysis cluster_results Results & Comparison F_A Formulation A Initial_Analysis Initial Analysis (T=0) - Physical - Chemical F_A->Initial_Analysis F_B Formulation B F_B->Initial_Analysis F_C Formulation C F_C->Initial_Analysis Long_Term Long-Term 25°C / 60% RH Initial_Analysis->Long_Term Accelerated Accelerated 40°C / 75% RH Initial_Analysis->Accelerated T_3 3 Months Long_Term->T_3 Accelerated->T_3 T_6 6 Months T_3->T_6 T_3->T_6 Physical_Tests Physical Stability - Appearance, pH, Viscosity T_3->Physical_Tests Chemical_Tests Chemical Stability - Assay, Degradants T_3->Chemical_Tests T_12 12 Months T_6->T_12 T_6->Physical_Tests T_6->Chemical_Tests T_12->Physical_Tests T_12->Chemical_Tests Data_Analysis Data Analysis & Comparison Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Workflow for stability testing of triethanolamine suberate formulations.

Potential Degradation Pathway

The primary chemical degradation pathway for triethanolamine suberate is likely hydrolysis of the ester linkage, yielding triethanolamine and suberic acid. Oxidative degradation of the triethanolamine moiety is also possible.

G cluster_main Triethanolamine Suberate cluster_degradation Degradation Products TES Triethanolamine Suberate TEA Triethanolamine TES->TEA Hydrolysis Suberic_Acid Suberic Acid TES->Suberic_Acid Hydrolysis Oxidized_TEA Oxidized TEA Derivatives TEA->Oxidized_TEA Oxidation

Caption: Potential degradation pathways for triethanolamine suberate.

Conclusion

A systematic and robust stability testing program is essential for ensuring the quality, safety, and efficacy of triethanolamine suberate formulations. By implementing the detailed experimental protocols outlined in this guide, researchers can effectively compare the long-term stability of different formulations. The inclusion of antioxidants and chelating agents, as in the hypothetical Formulations B and C, may significantly enhance stability by mitigating oxidative and metal-catalyzed degradation, respectively. The data generated from such studies are critical for formulation optimization, shelf-life determination, and regulatory submissions.

References

A Comparative Guide to Alternatives for EINECS 285-128-7 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cosmetic ingredients that can serve as alternatives to EINECS 285-128-7, chemically identified as Suberic acid, compound with 2,2',2''-nitrilotriethanol (1:2) (CAS 85030-04-2). This compound, a salt of suberic acid and triethanolamine, primarily functions as a pH adjuster, emulsifier, and skin conditioning agent in cosmetic formulations. The following sections detail potential alternatives, supported by available data and experimental protocols, to assist in the formulation of effective and stable cosmetic products.

Understanding the Functionality of this compound

The dual nature of this compound contributes to its utility in cosmetics:

  • Triethanolamine (TEA): A widely used tertiary amine, TEA is an effective pH adjuster, raising the pH of acidic formulations. It also acts as an emulsifier, helping to blend oil and water phases to create stable creams and lotions.[1][2][3][4][5]

  • Suberic Acid: A dicarboxylic acid, it contributes to the buffering capacity of the compound. Dicarboxylic acids are also known to function as pH adjusters and can offer skin conditioning benefits.[6] Some research suggests that medium-chain dicarboxylic acids like suberic acid possess various pharmacological properties, including antioxidant and anti-inflammatory effects.[7][8][9]

Alternatives for pH Adjustment

The primary role of the triethanolamine component is to increase and stabilize the pH of cosmetic products.[1][2][3][4] Alternatives should be chosen based on the desired pH range, formulation compatibility, and target audience (e.g., preference for natural ingredients).

AlternativeChemical ClassTypical Use LevelAdvantagesDisadvantages
Sodium Hydroxide Strong Base0.1 - 1%Highly effective at raising pH, cost-effective.Can be irritating if not properly neutralized; requires careful handling.
Potassium Hydroxide Strong Base0.1 - 1%Similar to sodium hydroxide, effective pH adjuster.Can be irritating; requires careful handling.
Arginine Amino Acid0.5 - 5%Natural origin, can also provide skin conditioning benefits.Higher cost compared to inorganic bases.
Tromethamine Amine0.1 - 1%A gentle alternative to TEA, with a reduced tendency for discoloration.[10]Higher cost than TEA.
Experimental Protocol: Buffering Capacity Evaluation

Objective: To assess the ability of a pH adjuster to maintain a stable pH in a cosmetic formulation upon the addition of an acid or base.

Methodology:

  • Prepare a simple oil-in-water (O/W) emulsion base.

  • Divide the base into separate beakers and add the test pH adjuster (Triethanolamine Suberate, Sodium Hydroxide, Arginine, etc.) at a predetermined concentration to achieve a target pH (e.g., 6.0).

  • Measure the initial pH of each formulation using a calibrated pH meter.

  • Gradually titrate each formulation with a 0.1N solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Record the volume of acid or base added and the corresponding pH at regular intervals.

  • Plot the pH against the volume of titrant added to generate a titration curve. The buffering capacity is determined by the flatness of the curve around the target pH.

Alternatives for Emulsification

The salt formed between triethanolamine and a fatty acid (in this case, suberic acid) can function as an emulsifier, creating stable oil-in-water emulsions.[3] Alternatives range from synthetic polymers to natural waxes and gums.

AlternativeChemical ClassTypical Use LevelAdvantagesDisadvantages
Cetearyl Alcohol & Ceteareth-20 Fatty Alcohol & Ethoxylated Fatty Alcohol2 - 5%Creates stable and elegant emulsions with a pleasant feel.Synthetic origin.
Glyceryl Stearate & PEG-100 Stearate Glyceryl Ester & PEG Ester2 - 5%Versatile and widely used emulsifier for O/W emulsions.Synthetic origin.
Lecithin Phospholipid0.5 - 3%Natural emulsifier derived from sources like soy or sunflower; also provides skin-replenishing benefits.Can impart a yellow color and characteristic odor to formulations.
Xanthan Gum Polysaccharide0.1 - 2%Natural thickener and stabilizer for emulsions.Can create a slightly tacky feel at higher concentrations.
Experimental Protocol: Emulsion Stability Testing

Objective: To evaluate the physical stability of an emulsion over time and under various stress conditions.

Methodology:

  • Prepare O/W emulsions using the test emulsifiers (Triethanolamine Suberate, Cetearyl Alcohol/Ceteareth-20, Lecithin, etc.).

  • Subject the emulsion samples to the following conditions:

    • Accelerated Aging: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • Freeze-Thaw Cycling: Cycle samples between freezing (-10°C) and room temperature (25°C) for at least three cycles of 24 hours at each temperature.

    • Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • Visually inspect the samples at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.

  • Measure changes in viscosity and particle size distribution using a viscometer and particle size analyzer, respectively.

Alternatives for Skin Conditioning

Suberic acid and other dicarboxylic acids can provide skin benefits such as improving skin texture and tone.[6][7][8][9] Azelaic acid, another dicarboxylic acid, is a well-researched alternative with multiple skin benefits.[11][12][13][14][15]

AlternativeChemical ClassKey Benefits
Azelaic Acid Dicarboxylic AcidEffective in treating acne and rosacea, helps to reduce hyperpigmentation, anti-inflammatory, and comedolytic.[11][12][13][14][15]
Succinic Acid Dicarboxylic AcidAntioxidant properties, may help with skin renewal.[12]
Adipic Acid Dicarboxylic AcidUsed in controlled-release formulations.[12]
Dioic Acid (Octadecenedioic Acid) Dicarboxylic AcidTargets hyperpigmentation, regulates sebum, and combats blemishes.[16]
Fatty Acids (e.g., Linoleic Acid, Oleic Acid) LipidsEssential for maintaining the skin's barrier function and hydration.
Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of a skin conditioning agent on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[17][18][19][20][21]

Methodology:

  • Recruit a panel of healthy volunteers with normal to dry skin.

  • Acclimatize subjects to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes.[17]

  • Measure baseline TEWL on designated test sites on the forearms using a Tewameter or similar device.

  • Apply the test formulations (containing Suberic Acid, Azelaic Acid, etc.) and a control (base formulation without the active) to the respective test sites.

  • Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 8 hours).

  • A statistically significant decrease in TEWL compared to the baseline and control indicates an improvement in skin barrier function.

Experimental Protocol: Sensory Panel Evaluation of Emollients

Objective: To quantitatively describe and compare the sensory characteristics of different emollients and skin conditioning agents.[22][23][24][25][26]

Methodology:

  • Train a panel of sensory assessors to identify and rate various sensory attributes of cosmetic products (e.g., spreadability, absorbency, oiliness, tackiness, smoothness).[24][25]

  • Provide panelists with coded samples of formulations containing the test ingredients and a control.

  • Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm).

  • Panelists rate the intensity of each sensory attribute on a linear scale at different time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Analyze the data statistically to create sensory profiles for each ingredient.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison F1 Base Formulation F2 Formulation + this compound F1->F2 F3 Formulation + Alternative A F1->F3 F4 Formulation + Alternative B F1->F4 T1 pH Stability F2->T1 T2 Emulsion Stability F2->T2 T3 Skin Barrier Function (TEWL) F2->T3 T4 Sensory Analysis F2->T4 F3->T1 F3->T2 F3->T3 F3->T4 F4->T1 F4->T2 F4->T3 F4->T4 A1 Comparative Data Tables T1->A1 T2->A1 T3->A1 T4->A1 A2 Performance Conclusion A1->A2

Skin_Barrier_Function cluster_skin Skin Barrier cluster_factors Influencing Factors SC Stratum Corneum TEWL Transepidermal Water Loss (TEWL) SC->TEWL Regulates Lipids Intercellular Lipids Lipids->SC Corneocytes Corneocytes Corneocytes->SC Ingredient Skin Conditioning Agent (e.g., Suberic Acid) Ingredient->SC Improves Integrity

Conclusion

The selection of a suitable alternative to this compound depends on the specific requirements of the cosmetic formulation. For pH adjustment, a range of inorganic and organic bases can be considered, with natural alternatives like arginine offering additional skin benefits. Emulsion stability can be achieved through various synthetic and natural emulsifying systems. For skin conditioning, dicarboxylic acids such as azelaic acid present a compelling, multi-functional alternative with a well-documented efficacy profile. It is crucial for formulators to conduct thorough performance testing, as outlined in the experimental protocols, to ensure the chosen alternative meets the desired stability, efficacy, and sensory characteristics of the final product.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Einecs 285-128-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Einecs 285-128-7, identified as Suberic acid, compound with 2,2',2''-nitrilotriethanol (1:2) (CAS 85030-04-2).

This document provides crucial safety and logistical information for the proper management of this compound. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from the SDSs of its constituent components: Suberic Acid (CAS 505-48-6) and 2,2',2''-nitrilotriethanol (Triethanolamine, TEA) (CAS 102-71-6).

Hazard Identification and Quantitative Data

Both components of this compound are classified as irritants. Suberic acid is a skin and serious eye irritant. Triethanolamine is also a skin and serious eye irritant and may cause damage to organs through prolonged or repeated exposure.

PropertySuberic Acid2,2',2''-nitrilotriethanol (TEA)
CAS Number 505-48-6102-71-6
GHS Classification Skin Irrit. 2, Eye Irrit. 2Skin Irrit. 2, Eye Irrit. 2, STOT RE 2
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.H315: Causes skin irritation. H319: Causes serious eye irritation. H373: May cause damage to organs through prolonged or repeated exposure.
Signal Word WarningWarning

Experimental Protocols: Proper Disposal Procedures

The following step-by-step disposal plan is based on the known hazards of the components. Always consult your institution's environmental health and safety (EHS) department for specific local regulations.

Step 1: Personal Protective Equipment (PPE)

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

Step 2: Waste Collection

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with both acidic and amine compounds. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the container clearly as "Hazardous Waste: Suberic acid, compound with 2,2',2''-nitrilotriethanol (1:2)".

Step 3: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is designated for hazardous chemical waste.

Step 4: Disposal

  • Dispose of the waste through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Provide the full chemical name and any known hazard information to the waste disposal personnel.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.